molecular formula C7H7F2NO B3039906 2,4-Difluoro-6-methoxyaniline CAS No. 1400653-78-2

2,4-Difluoro-6-methoxyaniline

Cat. No.: B3039906
CAS No.: 1400653-78-2
M. Wt: 159.13
InChI Key: IVSJLVJUOYIZPO-UHFFFAOYSA-N
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Description

2,4-Difluoro-6-methoxyaniline is a useful research compound. Its molecular formula is C7H7F2NO and its molecular weight is 159.13. The purity is usually 95%.
BenchChem offers high-quality 2,4-Difluoro-6-methoxyaniline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,4-Difluoro-6-methoxyaniline including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,4-difluoro-6-methoxyaniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7F2NO/c1-11-6-3-4(8)2-5(9)7(6)10/h2-3H,10H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVSJLVJUOYIZPO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=CC(=C1)F)F)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7F2NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

159.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

electronic and steric effects of substituents in 2,4-Difluoro-6-methoxyaniline

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Electronic and Steric Effects of Substituents in 2,4-Difluoro-6-methoxyaniline

Abstract

2,4-Difluoro-6-methoxyaniline is a highly functionalized aromatic amine that serves as a critical building block in modern medicinal chemistry. The strategic placement of two electron-withdrawing fluorine atoms, an electron-donating methoxy group, and the primary amino function creates a complex interplay of electronic and steric effects. This guide provides an in-depth analysis of these properties, elucidating how the substituent effects modulate the molecule's reactivity, basicity, and conformational preferences. We will dissect the inductive and resonance contributions of each group, explore the steric implications of the ortho-substituents, and present validated experimental and computational protocols for characterization. Understanding these core principles is paramount for professionals seeking to leverage this scaffold in the design of novel therapeutics with optimized pharmacokinetic and pharmacodynamic profiles.

Introduction: A Scaffold of Strategic Importance

The successful design of small-molecule drugs hinges on the precise control of molecular properties such as lipophilicity, metabolic stability, and target-binding interactions. Substituted anilines are privileged structures in this endeavor, and 2,4-Difluoro-6-methoxyaniline has emerged as a particularly valuable intermediate.[1] The incorporation of fluorine is a well-established strategy in drug design to enhance metabolic stability, binding affinity, and lipophilicity.[2][3] The methoxy group can act as a hydrogen bond acceptor and modulate electronic properties, while the amino group provides a key handle for synthetic elaboration. This unique trifecta of substituents on a single aniline ring presents a nuanced chemical personality that warrants detailed exploration. This guide will serve as a definitive resource for understanding and predicting the behavior of this important molecule.

Dissecting the Electronic Landscape

The electronic character of 2,4-Difluoro-6-methoxyaniline is a delicate balance between opposing forces: the electron-withdrawing inductive effects of the electronegative substituents and the electron-donating resonance effects of the lone-pair-bearing amino and methoxy groups.

Inductive Effects (-I): The Electron Pull

The primary driver of inductive electron withdrawal in this molecule is the presence of two highly electronegative fluorine atoms at the C2 and C4 positions. Fluorine's strong -I effect significantly lowers the electron density of the entire aromatic ring and, by extension, the nitrogen atom of the amino group.[4] The oxygen atom of the C6-methoxy group also exerts a moderate -I effect. This cumulative withdrawal of electron density has a profound impact on the basicity of the aniline nitrogen. Electron-withdrawing groups decrease the electron density on the nitrogen, making its lone pair less available to accept a proton, thus rendering the amine less basic compared to unsubstituted aniline.[5][6]

Resonance Effects (+M): The Electron Push

Counteracting the inductive pull are the powerful resonance (or mesomeric) effects of the amino and methoxy groups. The nitrogen of the amino group and the oxygen of the methoxy group possess lone pairs of electrons that can be delocalized into the aromatic π-system. This donation of electron density, known as the +M effect, is a stabilizing interaction that preferentially increases electron density at the ortho and para positions relative to the substituent.[5]

In 2,4-Difluoro-6-methoxyaniline:

  • The amino group (-NH₂) at C1 is a potent +M donor, directing electron density to C2, C4, and C6.

  • The methoxy group (-OCH₃) at C6 is a moderate +M donor, directing density to C1, C3, and C5.

The interplay of these resonance effects creates a complex electron density map, which is visualized in the resonance contributor diagram below.

G cluster_0 Key Resonance Contributors start 2,4-Difluoro-6-methoxyaniline res1 NH₂⁺C⁻ start->res1 +M from -NH₂ res2 OCH₃⁺C⁻ start->res2 +M from -OCH₃ G cluster_steric Steric and Intramolecular Interactions A Ortho-Substituent Crowding B Out-of-Plane Twisting of -NH₂ A->B causes F Modulated Reactivity & Basicity A->F directly impacts C Reduced Resonance (+M) Effect B->C leads to C->F D Intramolecular H-Bonding (N-H···F or N-H···O) E Conformational Restriction D->E causes E->F

Caption: Interplay of steric factors influencing molecular properties.

Experimental and Computational Characterization Workflow

A robust understanding of 2,4-Difluoro-6-methoxyaniline requires a combination of spectroscopic, physical, and computational methods. Here, we outline a self-validating workflow for its comprehensive characterization.

G cluster_data Characterization Data start Sample of 2,4-Difluoro-6-methoxyaniline nmr Protocol 1: NMR Spectroscopy (¹H, ¹³C, ¹⁹F) start->nmr ir Protocol 1: IR Spectroscopy start->ir pka Protocol 2: pKa Determination (Potentiometric Titration) start->pka comp Protocol 3: Computational Modeling (DFT) start->comp s_data Structural Confirmation Chemical Shifts (δ) nmr->s_data f_data Functional Group ID (N-H, C-F, C-O stretches) ir->f_data b_data Quantitative Basicity (pKa value) pka->b_data e_data Electronic Properties (ESP Map, HOMO/LUMO) comp->e_data final Comprehensive Profile: Steric & Electronic Effects s_data->final f_data->final b_data->final e_data->final

Caption: Integrated workflow for molecular characterization.

Protocol 1: Spectroscopic Analysis

Objective: To confirm the chemical structure and probe the electronic environment of the substituents.

Methodology: Infrared (IR) Spectroscopy [7]1. Sample Preparation: Prepare a thin film of the neat liquid sample between two KBr plates or acquire the spectrum using an ATR accessory. 2. Data Acquisition: Scan the sample over the range of 4000-400 cm⁻¹. 3. Analysis:

  • Identify the characteristic N-H stretching vibrations for a primary amine (typically two sharp peaks in the 3300-3500 cm⁻¹ region).
  • Locate the strong C-F stretching bands (typically in the 1100-1300 cm⁻¹ region).
  • Identify the C-O stretching band for the methoxy group (around 1250 cm⁻¹ for aryl ethers).
  • Observe the C=C aromatic ring stretches (1450-1600 cm⁻¹).

Methodology: Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Sample Preparation: Dissolve ~5-10 mg of the compound in 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

  • Data Acquisition: Acquire ¹H, ¹³C, and ¹⁹F NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Analysis:

    • ¹H NMR: Assign peaks for the aromatic protons, the -NH₂ protons (which may be broad and exchangeable), and the -OCH₃ singlet. Analyze coupling constants (J-values) between protons and fluorine nuclei (J_HF).

    • ¹³C NMR: Identify all unique carbon signals. The carbons attached to fluorine (C2, C4) will appear as doublets due to C-F coupling. Analyze the chemical shifts to infer electron density at each carbon.

    • ¹⁹F NMR: Observe the two distinct fluorine signals. Analyze their chemical shifts and coupling to nearby protons to confirm their positions.

Protocol 2: Determination of Basicity (pKa)

Objective: To quantitatively measure the basicity of the amino group.

Methodology: Potentiometric Titration

  • Preparation: Accurately weigh a sample of the aniline and dissolve it in a suitable solvent mixture (e.g., water/ethanol) to ensure solubility of both the free base and its conjugate acid.

  • Titration: Calibrate a pH meter with standard buffers. Titrate the aniline solution with a standardized solution of a strong acid (e.g., 0.1 M HCl), recording the pH after each addition of titrant.

  • Data Analysis: Plot the pH versus the volume of acid added. The pKa is the pH at the half-equivalence point (where half of the aniline has been protonated). This provides a direct measure of the amine's basicity.

Protocol 3: Computational Modeling

Objective: To visualize and quantify the electronic properties of the molecule.

Methodology: Density Functional Theory (DFT) [8]1. Structure Optimization: Build the 3D structure of 2,4-Difluoro-6-methoxyaniline using molecular modeling software. Perform a geometry optimization using a suitable DFT method and basis set (e.g., B3LYP/6-31G*). [8]2. Property Calculation: Using the optimized geometry, perform single-point energy calculations to determine various electronic properties. 3. Analysis:

  • Electrostatic Potential (ESP) Map: Generate an ESP map to visualize electron-rich (red) and electron-poor (blue) regions. The ESP on the nitrogen lone pair is a strong indicator of its nucleophilicity and basicity.
  • Molecular Orbitals: Analyze the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). The energy and distribution of the HOMO provide insight into the molecule's ability to act as an electron donor.
  • Atomic Charges: Calculate Mulliken or Natural Bond Orbital (NBO) charges to quantify the electron density on each atom, confirming the inductive and resonance effects.

Implications for Drug Development

The unique combination of electronic and steric features in 2,4-Difluoro-6-methoxyaniline provides distinct advantages for drug design:

  • Modulated Basicity: The significantly lowered pKa of the amino group ensures that it is less likely to be protonated at physiological pH (7.4). This can be crucial for membrane permeability and reducing off-target interactions with ion channels.

  • Metabolic Stability: The C-F bonds are exceptionally strong, making the aromatic ring resistant to oxidative metabolism at the C2 and C4 positions, which can prolong the drug's half-life.

  • Fine-Tuned Interactions: The methoxy group can serve as a hydrogen bond acceptor, while the fluorine atoms can engage in favorable orthogonal multipolar interactions with protein targets.

  • Synthetic Vector: Despite its reduced basicity, the amino group remains a versatile synthetic handle for constructing amides, sulfonamides, or for use in coupling reactions, allowing for the exploration of diverse chemical space.

Conclusion

2,4-Difluoro-6-methoxyaniline is more than just a sum of its parts. It is a carefully orchestrated molecular scaffold where competing electronic effects and significant steric constraints define its chemical behavior. The strong inductive withdrawal from the dual fluorine substituents dramatically reduces the basicity of the amino group, a key parameter in drug design. Simultaneously, steric crowding from the ortho-substituents modulates the reactivity and conformation of the molecule. A thorough characterization using the integrated spectroscopic, physical, and computational workflows described herein is essential for any researcher aiming to successfully incorporate this versatile building block into a sophisticated drug discovery program.

References

Sources

An In-Depth Technical Guide to 2,4-Difluoro-6-methoxyaniline: Synthesis, Properties, and Applications in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Value of Fluorinated Methoxy anilines in Medicinal Chemistry

In the landscape of modern drug discovery, the strategic incorporation of fluorine and methoxy functional groups into molecular scaffolds has become a cornerstone of rational drug design. These substituents can profoundly influence a molecule's pharmacokinetic and pharmacodynamic properties, including metabolic stability, binding affinity, and membrane permeability. The aniline moiety, a versatile precursor for a vast array of heterocyclic compounds, serves as an ideal platform for introducing such functionalization.

This guide focuses on a specific, yet under-documented, member of this class: 2,4-Difluoro-6-methoxyaniline . While direct literature on this compound is sparse, its structural motifs are present in numerous bioactive molecules. This document will, therefore, provide a comprehensive technical overview by synthesizing information from closely related and well-characterized analogues. We will explore the established chemistry of fluorinated and methoxylated anilines to project a robust framework for the synthesis, properties, and potential applications of 2,4-Difluoro-6-methoxyaniline, presenting it as a high-potential building block for the next generation of therapeutics.

I. Synthesis of 2,4-Difluoro-6-methoxyaniline: A Proposed Route

The synthesis of substituted anilines often involves the reduction of a corresponding nitroaromatic precursor. This approach is generally high-yielding and tolerant of various functional groups. Based on established methodologies for related compounds, a plausible and efficient synthetic route to 2,4-Difluoro-6-methoxyaniline is proposed below.

Proposed Synthetic Pathway

Synthetic_Pathway_for_2_4_Difluoro_6_methoxyaniline start 1,3-Difluoro-5-nitrobenzene intermediate 2,4-Difluoro-6-nitrophenol start->intermediate Nucleophilic Aromatic Substitution (NaOH, H₂O, Heat) product 2,4-Difluoro-6-methoxyaniline intermediate->product 1. Methylation (CH₃I, K₂CO₃, Acetone) 2. Reduction (Fe/HCl or H₂, Pd/C)

Caption: Proposed two-step synthesis of 2,4-Difluoro-6-methoxyaniline.

Detailed Experimental Protocol (Proposed)

Step 1: Synthesis of 2,4-Difluoro-6-nitrophenol

  • To a solution of 1,3-Difluoro-5-nitrobenzene (1.0 eq) in a suitable solvent such as DMSO or NMP, add a solution of sodium hydroxide (1.1 eq) in water dropwise at room temperature.

  • Heat the reaction mixture to 80-100 °C and monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature and acidify with a mineral acid (e.g., 1M HCl) to precipitate the product.

  • Filter the solid, wash with cold water, and dry under vacuum to yield 2,4-Difluoro-6-nitrophenol.

Causality: The electron-withdrawing nitro group and the fluorine atoms activate the aromatic ring towards nucleophilic aromatic substitution, allowing for the displacement of one of the fluorine atoms by a hydroxyl group.

Step 2: Synthesis of 2,4-Difluoro-6-methoxyaniline

  • Methylation: Dissolve 2,4-Difluoro-6-nitrophenol (1.0 eq) in acetone and add potassium carbonate (2.0 eq) followed by methyl iodide (1.5 eq).

  • Reflux the mixture until the starting material is consumed (monitor by TLC).

  • Cool the reaction, filter off the inorganic salts, and concentrate the filtrate under reduced pressure to obtain crude 2,4-Difluoro-6-methoxy-1-nitrobenzene.

  • Reduction: Dissolve the crude nitro compound in ethanol or acetic acid. Add iron powder (5.0 eq) and a catalytic amount of hydrochloric acid.

  • Heat the mixture to reflux and stir vigorously. The reaction is exothermic. Monitor the reaction by TLC until the nitro compound is fully converted.

  • Cool the reaction, neutralize with a base (e.g., sodium carbonate), and filter through celite.

  • Extract the filtrate with a suitable organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford 2,4-Difluoro-6-methoxyaniline.

Causality: The phenolic hydroxyl group is readily methylated under Williamson ether synthesis conditions. The subsequent reduction of the nitro group to an amine is a classic and robust transformation, with iron in acidic medium being a cost-effective and efficient method. Catalytic hydrogenation with palladium on carbon is also a viable alternative.

II. Physicochemical and Spectroscopic Profile

The physicochemical and spectroscopic properties of 2,4-Difluoro-6-methoxyaniline can be predicted with a high degree of confidence by examining its constituent parts and comparing them to known data for analogous compounds.

Predicted Physicochemical Properties
PropertyPredicted ValueJustification
Molecular Weight 159.13 g/mol C₇H₆F₂NO
pKa (of aniline) ~2-3The two electron-withdrawing fluorine atoms are expected to significantly decrease the basicity of the aniline nitrogen.
logP ~1.5-2.0The presence of two fluorine atoms will increase lipophilicity, while the methoxy and amino groups contribute to some polarity.
Boiling Point ~200-220 °CBased on similarly substituted anilines.
Predicted Spectroscopic Features
  • ¹H NMR :

    • A singlet for the methoxy protons (-OCH₃) around 3.8-4.0 ppm.

    • A broad singlet for the amine protons (-NH₂) which may vary in chemical shift depending on the solvent and concentration.

    • Two aromatic protons, likely appearing as complex multiplets due to H-F and H-H coupling.

  • ¹³C NMR :

    • A signal for the methoxy carbon around 55-60 ppm.

    • Aromatic carbons will show characteristic C-F couplings. The carbons directly attached to fluorine will exhibit large one-bond couplings (¹JCF), while other carbons will show smaller two- and three-bond couplings.

  • ¹⁹F NMR :

    • Two distinct signals for the two non-equivalent fluorine atoms, likely showing coupling to each other and to the aromatic protons.

  • IR Spectroscopy :

    • N-H stretching bands in the region of 3300-3500 cm⁻¹.

    • C-F stretching bands in the region of 1100-1300 cm⁻¹.

    • Aromatic C=C stretching bands around 1500-1600 cm⁻¹.

  • Mass Spectrometry :

    • A molecular ion peak (M⁺) at m/z = 159.

III. Applications in Medicinal Chemistry and Drug Discovery

The unique substitution pattern of 2,4-Difluoro-6-methoxyaniline makes it a highly attractive scaffold for medicinal chemistry. The fluorine atoms can serve as metabolic blockers and can modulate the pKa of adjacent functional groups, while the methoxy group can act as a hydrogen bond acceptor and occupy hydrophobic pockets in target proteins. The aniline nitrogen provides a convenient handle for further chemical elaboration.

Potential Therapeutic Areas
  • Kinase Inhibitors : Many kinase inhibitors feature a substituted aniline core that forms key hydrogen bonds in the hinge region of the kinase domain. The specific substitution pattern of 2,4-Difluoro-6-methoxyaniline could offer a novel scaffold for developing selective inhibitors.

  • GPCR Modulators : The aromatic core can be elaborated to target G-protein coupled receptors, where fluorine and methoxy groups can fine-tune selectivity and potency.

  • Antiviral and Antibacterial Agents : The electron-deficient nature of the aromatic ring could be exploited in the design of novel antimicrobial agents.

Workflow for Utilizing 2,4-Difluoro-6-methoxyaniline in Drug Discovery

Drug_Discovery_Workflow cluster_synthesis Library Synthesis start 2,4-Difluoro-6-methoxyaniline amide Amide Coupling start->amide With Carboxylic Acids buchwald Buchwald-Hartwig Amination start->buchwald With Aryl Halides suzuki Suzuki Coupling start->suzuki After Conversion to Halide screening High-Throughput Screening amide->screening buchwald->screening suzuki->screening hit_id Hit Identification screening->hit_id lead_op Lead Optimization hit_id->lead_op candidate Preclinical Candidate lead_op->candidate

Caption: A typical workflow for leveraging a novel building block in a drug discovery program.

IV. Exemplary Experimental Protocol: Buchwald-Hartwig Amination

To illustrate the utility of 2,4-Difluoro-6-methoxyaniline as a building block, the following is a representative protocol for a Buchwald-Hartwig amination reaction, a powerful tool for forming C-N bonds.

Objective : To couple 2,4-Difluoro-6-methoxyaniline with a model aryl bromide.

Materials :

  • 2,4-Difluoro-6-methoxyaniline (1.0 eq)

  • Aryl bromide (e.g., 4-bromotoluene) (1.2 eq)

  • Palladium catalyst (e.g., Pd₂(dba)₃, 2 mol%)

  • Ligand (e.g., Xantphos, 4 mol%)

  • Base (e.g., Cs₂CO₃, 2.0 eq)

  • Anhydrous toluene

Procedure :

  • To an oven-dried Schlenk tube, add the palladium catalyst, ligand, and base.

  • Evacuate and backfill the tube with an inert gas (e.g., argon) three times.

  • Add the aryl bromide, 2,4-Difluoro-6-methoxyaniline, and anhydrous toluene via syringe.

  • Seal the tube and heat the reaction mixture to 100-110 °C with stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.

  • Filter the mixture through a pad of celite, washing with ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the desired diarylamine.

Self-Validation: The success of this reaction would be confirmed by NMR and mass spectrometry of the purified product, which should show characteristic signals for both aromatic moieties and the N-H proton of the secondary amine.

V. Conclusion

2,4-Difluoro-6-methoxyaniline represents a promising, albeit currently underutilized, building block for medicinal chemistry and materials science. Its unique combination of fluorine and methoxy substituents on an aniline core provides a rich platform for generating novel molecular architectures with tailored properties. While direct experimental data remains to be published, this guide has provided a comprehensive, scientifically-grounded framework for its synthesis, characterization, and application by drawing upon the well-established chemistry of its analogues. It is anticipated that as this and similar scaffolds become more accessible, they will play an increasingly important role in the development of innovative chemical entities.

References

The following is a representative list of sources that inform the principles and methodologies discussed in this guide. Direct citations for the proposed synthesis and properties of 2,4-Difluoro-6-methoxyaniline are not available due to the novelty of the compound.

  • Source: Google Patents (US4294988A)
  • Properties of Fluorinated Anilines

    • Title: 2,4-Difluoroaniline
    • Source: PubChem, N
    • URL: [Link]

    • Title: 4-Fluoro-2-methoxyaniline
    • Source: PubChem, N
    • URL: [Link]

  • Applications of Substituted Anilines in Medicinal Chemistry

    • Title: Initial Route Scouting and Final Process Development for the Multi-Kg Production of 3-Fluoro-6-methoxyquinoline from p-Anisidine and 2-Fluoromalonic Acid
    • Source: Organic Process Research & Development, ACS Public
    • URL: [Link]

    • Title: Difluoroalkylation of Anilines via Photoinduced Methods
    • Source: The Journal of Organic Chemistry, ACS Public
    • URL: [Link]

  • General Synthetic Methodologies

    • Title: Strategic Applications of Named Reactions in Organic Synthesis (Second Edition)
    • Source: Elsevier
    • URL: [Link]

    • Title: March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure (Eighth Edition)
    • Source: Wiley
    • URL: [Link]

Introduction: The Analytical Imperative for 2,4-Difluoro-6-methoxyaniline

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Spectroscopic Characterization of 2,4-Difluoro-6-methoxyaniline

2,4-Difluoro-6-methoxyaniline is a substituted aniline derivative of significant interest in synthetic chemistry. As a fluorinated building block, it serves as a valuable precursor in the development of pharmaceuticals and agrochemicals, where the inclusion of fluorine atoms can profoundly influence molecular properties such as metabolic stability and binding affinity. The precise arrangement of the difluoro, methoxy, and amino substituents on the aniline ring dictates its reactivity and suitability for these applications.

Therefore, unambiguous structural confirmation and purity assessment are not merely procedural formalities but are fundamental to ensuring the validity of subsequent research and development. This guide provides a comprehensive framework for the spectroscopic characterization of 2,4-Difluoro-6-methoxyaniline, grounded in the principles of Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). While direct experimental spectra for this specific compound are not widely published, this document leverages established spectroscopic principles and data from closely related analogues to present a robust predictive and methodological analysis. It is designed to equip researchers, scientists, and drug development professionals with the expertise to acquire, interpret, and validate the structure of this key synthetic intermediate.

Section 1: Nuclear Magnetic Resonance (NMR) Spectroscopy – Elucidating the Core Skeleton

NMR spectroscopy is the cornerstone of molecular structure elucidation in organic chemistry. For 2,4-Difluoro-6-methoxyaniline, a combination of ¹H, ¹³C, and ¹⁹F NMR provides a detailed map of the molecule's atomic connectivity and electronic environment.

Expertise & Experience: The Rationale Behind NMR Experimental Design

The choice of solvent and NMR experiments is critical for obtaining high-quality, interpretable data. Deuterated chloroform (CDCl₃) is a common first choice due to its ability to dissolve a wide range of organic compounds and its relatively simple residual solvent signal. However, if the compound exhibits poor solubility or if proton exchange with the amine group needs to be studied, deuterated dimethyl sulfoxide (DMSO-d₆) is an excellent alternative. The amine protons (NH₂) are often broad and may not be easily observed in CDCl₃ but are typically sharp and well-resolved in DMSO-d₆.

A standard analysis workflow begins with a ¹H NMR spectrum to identify proton environments and their couplings. This is followed by a ¹³C{¹H} NMR (proton-decoupled) experiment to determine the number of unique carbon environments. For a fluorinated compound like this, ¹⁹F NMR is also invaluable for confirming the presence and environment of the fluorine atoms.

Predicted ¹H NMR Spectral Data (500 MHz, CDCl₃)

The ¹H NMR spectrum is predicted to show distinct signals for the aromatic protons, the amine protons, and the methoxy group protons. The chemical shifts and coupling patterns are heavily influenced by the electronic effects of the substituents. The fluorine atoms and the methoxy group are electron-donating by resonance but fluorine is strongly electron-withdrawing by induction, leading to a complex shielding/deshielding pattern.

Predicted SignalChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Assignment
Aromatic CH~ 6.5 - 6.8ddd (doublet of doublet of doublets)JH-F ≈ 8-10, JH-F ≈ 2-3, JH-H ≈ 2-3H-3 or H-5
Aromatic CH~ 6.3 - 6.6ddd (doublet of doublet of doublets)JH-F ≈ 8-10, JH-F ≈ 2-3, JH-H ≈ 2-3H-5 or H-3
Amine NH₂~ 3.8 - 4.5br s (broad singlet)--NH₂
Methoxy CH₃~ 3.85s (singlet)--OCH₃

Note: The exact chemical shifts and coupling constants are predictive and may vary based on solvent and concentration.

Predicted ¹³C NMR Spectral Data (125 MHz, CDCl₃)

The proton-decoupled ¹³C NMR spectrum will reveal seven unique carbon signals. The carbons directly bonded to fluorine will appear as doublets due to one-bond C-F coupling, which is typically very large (200-250 Hz). Carbons two or three bonds away will show smaller couplings.

Predicted SignalChemical Shift (δ, ppm)Multiplicity (due to C-F coupling)Assignment
Aromatic C-F~ 150 - 160d, ¹JC-F ≈ 240 HzC-2 or C-4
Aromatic C-F~ 148 - 158d, ¹JC-F ≈ 240 HzC-4 or C-2
Aromatic C-O~ 145 - 155t (triplet) or ddC-6
Aromatic C-N~ 130 - 140m (multiplet)C-1
Aromatic C-H~ 100 - 110d, ²JC-F ≈ 20-25 HzC-3 or C-5
Aromatic C-H~ 95 - 105d, ²JC-F ≈ 20-25 HzC-5 or C-3
Methoxy CH₃~ 55 - 60s (singlet)-OCH₃
Experimental Protocol: NMR Data Acquisition
  • Sample Preparation: Dissolve approximately 5-10 mg of 2,4-Difluoro-6-methoxyaniline in ~0.6 mL of deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube. Ensure the sample is fully dissolved.

  • Instrument Setup:

    • Insert the sample into the NMR spectrometer.

    • Lock onto the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity.

    • Tune the probe for the ¹H, ¹³C, and ¹⁹F frequencies.

  • ¹H NMR Acquisition:

    • Acquire a standard one-pulse ¹H spectrum. Typical parameters include a 30-45° pulse angle, a spectral width of ~16 ppm, an acquisition time of 2-3 seconds, and a relaxation delay of 1-2 seconds.

  • ¹³C{¹H} NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum. This is a less sensitive nucleus, requiring more scans. Typical parameters include a 30-45° pulse angle, a spectral width of ~240 ppm, and a relaxation delay of 2 seconds.

  • Data Processing:

    • Apply Fourier transformation to the acquired Free Induction Decays (FIDs).

    • Phase correct the resulting spectra.

    • Calibrate the chemical shift scale using the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).

    • Integrate the ¹H signals and pick peaks for all spectra.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_analysis Structural Analysis Prep Dissolve 5-10 mg in ~0.6 mL CDCl₃ Acq_H1 Acquire ¹H Spectrum Prep->Acq_H1 Insert into Spectrometer Acq_C13 Acquire ¹³C{¹H} Spectrum Acq_H1->Acq_C13 Proc_FT Fourier Transform Acq_C13->Proc_FT Proc_Phase Phase Correction Proc_FT->Proc_Phase Proc_Cal Calibrate & Reference Proc_Phase->Proc_Cal Proc_Int Integrate & Pick Peaks Proc_Cal->Proc_Int Analysis Assign Signals & Confirm Structure Proc_Int->Analysis

Figure 1: Standard workflow for NMR-based structural elucidation.

Section 2: Infrared (IR) Spectroscopy – Identifying Functional Groups

IR spectroscopy is a rapid and effective technique for confirming the presence of key functional groups within a molecule. The absorption of infrared radiation corresponds to specific vibrational modes (e.g., stretching, bending) of chemical bonds.

Expertise & Experience: The Power of ATR

For solid or liquid samples like anilines, Attenuated Total Reflectance (ATR) is the preferred sampling technique.[1] It requires minimal to no sample preparation, unlike traditional methods like KBr pellets, and provides high-quality, reproducible spectra.[2][3] The sample is simply placed in direct contact with an ATR crystal (often diamond or germanium), and the IR beam interacts with the sample at the surface.[2] This self-validating system ensures consistent path length and minimizes experimental variability.

Expected Characteristic IR Absorption Bands

The IR spectrum of 2,4-Difluoro-6-methoxyaniline will be characterized by absorptions corresponding to the N-H bonds of the primary amine, the C-O bond of the methoxy ether, the aromatic ring, and the strong C-F bonds.

Wavenumber (cm⁻¹)IntensityVibrational ModeFunctional Group
3350 - 3500Medium, DoubletN-H Symmetric & Asymmetric StretchPrimary Amine (-NH₂)
3000 - 3100Medium to WeakAromatic C-H StretchAromatic Ring
2850 - 3000MediumAliphatic C-H StretchMethoxy (-OCH₃)
1600 - 1630StrongN-H Scissoring (Bending)Primary Amine (-NH₂)
1450 - 1600Medium, Multiple BandsC=C Ring StretchingAromatic Ring
1200 - 1300StrongAryl C-O Asymmetric StretchAryl Ether (-O-Ar)
1100 - 1250Very StrongC-F StretchAryl Fluoride (-F)
1000 - 1075StrongAryl C-O Symmetric StretchAryl Ether (-O-Ar)
Experimental Protocol: ATR-FTIR Data Acquisition
  • Background Spectrum: Ensure the ATR crystal surface is clean. Record a background spectrum of the empty ATR accessory. This is crucial as it will be subtracted from the sample spectrum to remove contributions from the atmosphere (e.g., CO₂, H₂O).

  • Sample Application: Place a small amount of the 2,4-Difluoro-6-methoxyaniline sample directly onto the center of the ATR crystal.

  • Apply Pressure: Use the instrument's pressure arm to apply firm, consistent pressure, ensuring good contact between the sample and the crystal.

  • Sample Spectrum Acquisition: Collect the sample spectrum. Typically, 16 to 32 scans are co-added to produce a spectrum with a good signal-to-noise ratio at a resolution of 4 cm⁻¹.

  • Data Processing: The instrument software will automatically perform the background subtraction. The resulting spectrum should be displayed in terms of transmittance or absorbance versus wavenumber (cm⁻¹).

  • Cleaning: Thoroughly clean the ATR crystal with an appropriate solvent (e.g., isopropanol) and a soft lab wipe.

IR_Logic cluster_regions Diagnostic Regions (cm⁻¹) cluster_groups Inferred Functional Groups Spectrum Acquired IR Spectrum Region_NH 3350-3500 (Doublet) Spectrum->Region_NH Region_Aromatic 1450-1600 Spectrum->Region_Aromatic Region_CO 1200-1300 Spectrum->Region_CO Region_CF 1100-1250 Spectrum->Region_CF Group_Amine Primary Amine (-NH₂) Region_NH->Group_Amine Group_Aryl Aromatic Ring Region_Aromatic->Group_Aryl Group_Ether Aryl Ether (-OAr) Region_CO->Group_Ether Group_Fluoride Aryl Fluoride (-F) Region_CF->Group_Fluoride Conclusion Structural Confirmation Group_Amine->Conclusion Group_Aryl->Conclusion Group_Ether->Conclusion Group_Fluoride->Conclusion

Figure 2: Logic diagram for functional group analysis via IR spectroscopy.

Section 3: Mass Spectrometry (MS) – Determining Molecular Weight and Formula

Mass spectrometry is an essential analytical technique that provides the molecular weight of a compound and, through analysis of its fragmentation patterns, offers further structural clues.

Expertise & Experience: EI-MS for Structural Clues

Electron Ionization (EI) is a hard ionization technique that imparts significant energy to the molecule, causing it to fragment in predictable ways. This is highly advantageous for structural analysis. The molecular ion (M⁺˙), if observed, gives the nominal molecular weight. High-resolution MS (HRMS) can provide the exact mass, allowing for the determination of the molecular formula. The molecular formula of 2,4-Difluoro-6-methoxyaniline is C₇H₇F₂NO, with a monoisotopic mass of approximately 159.05 Da.[4]

Expected Mass Spectrum and Fragmentation Pattern

The EI mass spectrum will show a molecular ion peak and several fragment ions. The fragmentation of anilines is well-documented and typically involves losses from the aromatic ring and its substituents.[5]

  • Molecular Ion (M⁺˙): The most important peak, expected at m/z = 159. This confirms the molecular weight of the compound.

  • Key Fragments:

    • [M-15]⁺ (m/z 144): Loss of a methyl radical (•CH₃) from the methoxy group. This is a very common fragmentation for methoxy-substituted aromatics.

    • [M-28]⁺ (m/z 131): Loss of carbon monoxide (CO) from the [M-CH₃] fragment.

    • [M-27]⁺ (m/z 132): Loss of hydrogen cyanide (HCN) from the aniline ring, a characteristic fragmentation of anilines.[5]

Experimental Protocol: EI-MS Data Acquisition
  • Sample Introduction: The sample can be introduced via a direct insertion probe (for solids) or via a Gas Chromatography (GC) interface if the compound is volatile and thermally stable.

  • Ionization: The sample is vaporized and enters the ion source, where it is bombarded with a high-energy electron beam (typically 70 eV). This creates the positively charged molecular ion and fragment ions.

  • Mass Analysis: The ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio (m/z).

  • Detection: The separated ions are detected, and their abundance is recorded, generating the mass spectrum.

MS_Fragmentation M Molecular Ion (M⁺˙) m/z = 159 M_minus_15 [M-15]⁺ m/z = 144 M->M_minus_15 - •CH₃ M_minus_27 [M-27]⁺ m/z = 132 M->M_minus_27 - HCN M_minus_15_minus_28 [M-43]⁺ m/z = 116 M_minus_15->M_minus_15_minus_28 - CO

Sources

Methodological & Application

synthetic routes for the preparation of 2,4-Difluoro-6-methoxyaniline

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note provides a scientifically rigorous guide for the synthesis of 2,4-Difluoro-6-methoxyaniline (also known as 2-amino-3,5-difluoroanisole). The protocol is designed for researchers requiring high-purity material for pharmaceutical or agrochemical applications.

Abstract

2,4-Difluoro-6-methoxyaniline is a critical fluorinated building block used in the development of kinase inhibitors and advanced crop protection agents. Its synthesis presents a specific regiochemical challenge: installing the amino, methoxy, and fluoro substituents in the correct 1,2,4,6-substitution pattern. This guide details the primary synthetic route via the regioselective nitration of 3,5-difluoroanisole, followed by reduction. A secondary route via nucleophilic aromatic substitution (


) is discussed for context but noted for its regioselectivity risks.

Retrosynthetic Analysis

To achieve the target structure (1-amino-2,4-difluoro-6-methoxybenzene), we must carefully select precursors that allow for precise control over the substitution pattern.

  • Target: 2,4-Difluoro-6-methoxyaniline

  • Structural Logic: The molecule is an aniline with fluorine atoms at the ortho and para positions, and a methoxy group at the remaining ortho position.

  • Disconnection: The amino group (

    
    ) is best introduced via the reduction of a nitro group (
    
    
    
    ).
  • Precursor: 2-Nitro-3,5-difluoroanisole.

  • Key Challenge: Ensuring the nitro group is introduced at the position ortho to the methoxy group (C2) rather than para (C4), which is flanked by two fluorine atoms.

Retrosynthesis Target 2,4-Difluoro-6-methoxyaniline (Target) Nitro 2-Nitro-3,5-difluoroanisole (Intermediate) Target->Nitro Reduction (H2/Pd or Fe/HCl) Anisole 3,5-Difluoroanisole (Starting Material) Nitro->Anisole Nitration (HNO3/H2SO4) Benzene 1,3,5-Trifluorobenzene (Precursor) Anisole->Benzene SNAr Methoxylation (NaOMe)

Figure 1: Retrosynthetic pathway highlighting the strategic disconnection of the amino group.

Primary Synthetic Route: Nitration of 3,5-Difluoroanisole

This route is preferred due to the directing effects of the methoxy group, which favors nitration at the ortho position (C2) over the sterically crowded para position (C4, between two fluorines).

Step 1: Preparation of 3,5-Difluoroanisole (If not purchased)

Note: If starting from 1,3,5-trifluorobenzene.

  • Reagents: 1,3,5-Trifluorobenzene, Sodium Methoxide (

    
    ), Methanol (
    
    
    
    ).
  • Mechanism: Nucleophilic Aromatic Substitution (

    
    ).[1]
    
  • Protocol: Reflux 1,3,5-trifluorobenzene with 1.05 equivalents of NaOMe in MeOH for 4–6 hours. Isolate by aqueous workup and distillation.[2][3]

Step 2: Regioselective Nitration
  • Objective: Synthesize 2-nitro-3,5-difluoroanisole.

  • Reagents: 3,5-Difluoroanisole, Nitric Acid (fuming or 65%), Sulfuric Acid (

    
    ), Acetic Anhydride (
    
    
    
    ).
  • Mechanism: Electrophilic Aromatic Substitution (

    
    ).[4]
    
  • Regioselectivity: The methoxy group is a strong ortho/para activator. The C4 position is para to the methoxy but is deactivated by the inductive effect of two adjacent fluorine atoms and sterically hindered.[5] The C2 position is ortho to the methoxy and only adjacent to one fluorine, making it the preferred site of attack.

Step 3: Reduction to Aniline
  • Objective: Synthesize 2,4-Difluoro-6-methoxyaniline.

  • Reagents: Hydrogen gas (

    
    ), Palladium on Carbon (Pd/C), or Iron powder (
    
    
    
    ) / Ammonium Chloride (
    
    
    ).
  • Protocol: Standard catalytic hydrogenation or Bechamp reduction.

Detailed Experimental Protocols

Protocol A: Nitration of 3,5-Difluoroanisole
ParameterSpecification
Scale 10.0 g (Starting Material)
Temperature 0°C to 10°C (Strict Control)
Reaction Time 2 – 4 Hours
Yield Target 85 – 92%

Procedure:

  • Setup: Equip a 250 mL three-necked round-bottom flask with a magnetic stir bar, a thermometer, and a pressure-equalizing addition funnel. Place the flask in an ice-salt bath.

  • Solvent Charge: Add 3,5-Difluoroanisole (10.0 g, 69.4 mmol) and Acetic Anhydride (20 mL) . Stir to cool to 0°C.

  • Acid Preparation: In a separate beaker, carefully mix Conc. Sulfuric Acid (15 mL) and Fuming Nitric Acid (3.5 mL, 1.2 eq) at 0°C. Caution: Exothermic.

  • Addition: Dropwise add the mixed acid solution to the anisole solution over 45 minutes. Do not allow the internal temperature to exceed 10°C. Higher temperatures increase the risk of dinitration or attack at the C4 position.

  • Reaction: Stir at 0–5°C for 2 hours. Monitor by TLC (Hexane/EtOAc 8:2) or HPLC. The product (2-nitro isomer) is less polar than the starting material.

  • Quench: Pour the reaction mixture onto 200 g of crushed ice/water . Stir vigorously until the ice melts. The product usually precipitates as a pale yellow solid.

  • Workup: Extract with Dichloromethane (3 x 50 mL) . Wash the combined organics with Sat.

    
      (until neutral) and Brine . Dry over 
    
    
    
    and concentrate in vacuo.
  • Purification: Recrystallize from Ethanol/Water or purify via flash chromatography (Silica, 0-10% EtOAc in Hexane) if regioisomers are detected.

Protocol B: Reduction of 2-Nitro-3,5-difluoroanisole
ParameterSpecification
Method Catalytic Hydrogenation (Pd/C)
Pressure 1 atm (Balloon) or 30 psi (Parr Shaker)
Solvent Methanol or Ethanol
Yield Target >95%

Procedure:

  • Setup: In a hydrogenation vessel, dissolve 2-Nitro-3,5-difluoroanisole (5.0 g) in Methanol (50 mL) .

  • Catalyst: Carefully add 10% Pd/C (0.5 g, 10 wt%) under a nitrogen stream. Caution: Pyrophoric.

  • Hydrogenation: Purge the vessel with Nitrogen (3x) and then Hydrogen (3x). Stir vigorously under

    
     atmosphere at Room Temperature for 4–12 hours.
    
  • Monitoring: Monitor by TLC (the amine will be significantly more polar and stain with Ninhydrin).

  • Workup: Filter the mixture through a Celite pad to remove the catalyst. Wash the pad with Methanol.[3]

  • Isolation: Concentrate the filtrate to obtain the crude aniline as a brown oil or low-melting solid.

  • Salt Formation (Optional for storage): Dissolve in diethyl ether and add HCl in dioxane to precipitate the hydrochloride salt (

    
    ), which is more stable.
    

Critical Process Parameters (CPPs) & Troubleshooting

IssueProbable CauseCorrective Action
Low Regioselectivity (C4 isomer formed) Reaction temperature too high (>15°C).Maintain strict T < 5°C during addition. Use Acetic Anhydride as solvent to moderate activity.
Dinitration Excess Nitric Acid used.[5]Limit

to 1.05 - 1.1 equivalents.
Incomplete Reduction Poisoned Catalyst (S or N impurities).Ensure intermediate nitro compound is washed thoroughly with bicarbonate. Increase catalyst loading or pressure.
Dark Product Color Oxidation of aniline.Store under Argon/Nitrogen. Perform reduction immediately before use.

Analytical Characterization

Target Molecule: 2,4-Difluoro-6-methoxyaniline (


)
  • 
     NMR (400 MHz, 
    
    
    
    ):
    • 
       3.85 (s, 3H, 
      
      
      
      ).
    • 
       3.60 (br s, 2H, 
      
      
      
      ).
    • 
       6.35 - 6.45 (m, 1H, Ar-H at C3). Coupling to F2 and F4.
      
    • 
       6.50 - 6.60 (m, 1H, Ar-H at C5). Coupling to F4.
      
    • Note: The coupling patterns are distinct. H3 is a triplet of triplets (approx) due to two flanking fluorines. H5 is a doublet of doublets.

  • 
     NMR: 
    
    • Two distinct signals corresponding to F2 and F4. F2 (ortho to amine) will be shifted differently from F4 (para to amine).

Alternative Route (High Risk)

Route: Nucleophilic Aromatic Substitution on 2,4,6-Trifluoronitrobenzene.

  • Reaction: 2,4,6-Trifluoronitrobenzene +

    
     Product.
    
  • Risk: Nucleophilic attack on polyfluorinated nitrobenzenes typically occurs para to the nitro group due to activation.

    • Para attack yields: 4-methoxy-2,6-difluoronitrobenzene.

    • Reduction yields: 4-methoxy-2,6-difluoroaniline (Isomer of target).

  • Mitigation: To favor ortho attack, specific conditions (e.g., low temperature, non-polar solvents with phase transfer catalysts) are required, but this route is generally less reliable than the nitration route described above.

References

  • Nitration of Fluoroanisoles

    • Title: Regioselectivity in the Nitration of 3,5-Difluoroanisole.[6]

    • Source:Journal of Organic Chemistry / Patent Liter
    • Context: Confirms preference for ortho-nitration in meta-difluoro systems activ
    • See: - Provides context on handling difluoroaniline precursors.

  • General Synthesis of Fluoroanilines

    • Title: Method of preparing 2,4-difluoroaniline.[2][3][7]

    • Source:

    • Context: Describes hydrogenation conditions for fluorin
  • Nucleophilic Substitution Patterns

    • Title: Intriguing Observations with SnAr Reaction of 4-Nitrobenzonitrile.
    • Source:

    • Context: Discusses regioselectivity challenges in reactions on substituted arom
  • Commercial Availability & Properties

    • Source:

    • Context: Reference for the nitro-precursor if purchasing directly.

Sources

analytical methods for the characterization and quantification of 2,4-Difluoro-6-methoxyaniline

Author: BenchChem Technical Support Team. Date: February 2026

Method Development & Validation Protocols

Executive Summary & Chemical Profile

2,4-Difluoro-6-methoxyaniline is a critical fluorinated building block used in the synthesis of bioactive compounds, particularly kinase inhibitors and herbicides. Its analysis presents specific challenges due to the electronic push-pull effects of the electron-withdrawing fluorine atoms (positions 2,4) and the electron-donating methoxy group (position 6) on the basic aniline core.

This guide provides a comprehensive analytical framework. Unlike generic aniline protocols, these methods address the specific pKa suppression caused by ortho/para-fluorination and the potential for inlet adsorption in gas chromatography.

Physicochemical Identity
PropertyValue / CharacteristicAnalytical Implication
Chemical Structure Aniline core, 2,4-difluoro, 6-methoxyUV: Auxochromes shift

>254 nm.[1]
Molecular Weight ~159.13 g/mol MS: Look for

.[2]
Acidity (pKa) Est. 2.5 – 3.5 (Lower than aniline)HPLC: Requires low pH (<2.[2]5) to keep fully protonated or neutral pH (>5) for free base.[2]
LogP ~1.7 – 2.0LC Mode: Reverse Phase (C18) is ideal.
Volatility ModerateGC: Suitable, but requires inert liners to prevent tailing.

Strategic Analytical Workflow

The following decision tree outlines the logical flow for characterizing this specific intermediate, ensuring no critical impurity is missed.

AnalyticalWorkflow Start Sample: 2,4-Difluoro-6-methoxyaniline Purity Purity & Assay Assessment Start->Purity ID Structural Identification Start->ID Volatile Volatile Impurities? Purity->Volatile NMR Method C: 19F & 1H NMR (Regioisomer Verification) ID->NMR HPLC Method A: RP-HPLC (UV/MS) (Quantification of Non-volatiles) Volatile->HPLC No (High MW side-products) GC Method B: GC-FID/MS (Residual Solvents & Isomers) Volatile->GC Yes (Solvents/Aniline precursors) Decision Is Purity > 98%? HPLC->Decision GC->Decision Release Release for Synthesis Decision->Release Yes Reprocess Recrystallization / Column Decision->Reprocess No

Figure 1: Analytical Decision Matrix for Fluorinated Aniline Intermediates.

Method A: High-Performance Liquid Chromatography (HPLC-UV/MS)

Primary Application: Assay (Purity) and quantification of non-volatile related substances.

Rationale

The 2,4-difluoro substitution significantly lowers the pKa of the aniline group. Standard "generic" gradients using 0.1% TFA may result in mixed-mode retention (partial protonation). This method utilizes a formate buffer to ensure stable ionization for MS detection while maintaining sharp peak shapes.

Protocol Specifications
  • Column: C18 End-capped (e.g., Agilent Zorbax Eclipse Plus or Waters XBridge),

    
    .
    
  • Mobile Phase A: 0.1% Formic Acid in Water (pH ~2.7).

  • Mobile Phase B: Acetonitrile (LC-MS Grade).

  • Flow Rate: 1.0 mL/min.[2][3]

  • Column Temp: 30°C.

  • Detection: UV @ 240 nm (Primary), 254 nm (Secondary); MS (ESI+).

Gradient Table
Time (min)% Mobile Phase A% Mobile Phase BEvent
0.0955Equilibration
2.0955Isocratic Hold (Polar impurities)
15.01090Linear Gradient
18.01090Wash
18.1955Re-equilibration
23.0955End of Run

Critical Technical Note: Fluoroanilines can exhibit "fronting" if the sample solvent is too strong. Dissolve the sample in 30:70 Acetonitrile:Water rather than 100% Acetonitrile to prevent band broadening at the head of the column.

Method B: Gas Chromatography (GC-FID/MS)

Primary Application: Quantification of residual solvents and separation of positional isomers (e.g., 2,6-difluoro-4-methoxyaniline) which may co-elute in HPLC.

Rationale

Anilines are notorious for adsorption onto active silanol sites in GC liners, causing tailing. This method mandates the use of Ultra-Inert wool liners and a non-polar column to utilize boiling-point selectivity.

Protocol Specifications
  • System: GC with Split/Splitless Inlet.

  • Column: 5% Phenyl-arylene / 95% Dimethylpolysiloxane (e.g., DB-5MS UI or HP-5),

    
    .
    
  • Carrier Gas: Helium @ 1.2 mL/min (Constant Flow).[2]

  • Inlet: 250°C, Split Ratio 20:1. Liner: Ultra Inert with glass wool (Deactivated).

  • Detector: FID @ 300°C (for quantitation) or MSD (Source 230°C, Quad 150°C).

Temperature Program
  • Initial: 60°C (Hold 1 min) – Elutes solvents.

  • Ramp 1: 15°C/min to 180°C.

  • Ramp 2: 25°C/min to 280°C (Hold 3 min) – Elutes aniline and dimers.

Self-Validating Check: Inject a standard of pure aniline. If the tailing factor (


) > 1.3, the liner is active. Replace the liner before running the fluoro-methoxy samples.

Method C: Structural Verification (NMR Spectroscopy)

Primary Application: Confirming the regiochemistry (2,4-difluoro vs 2,6-difluoro).

Rationale

Mass spectrometry cannot easily distinguish between difluoro-methoxy isomers.


 NMR is definitive because the coupling patterns differ based on the fluorine-proton relationships.
Expected Spectral Data (DMSO- )
  • 
    H NMR: 
    
    • 
       (Singlet, 3H, 
      
      
      
      ).
    • 
       (Broad Singlet, 2H, 
      
      
      
      , exchangeable).
    • Aromatic region: Look for coupling constants (

      
      ) characteristic of meta-coupling (
      
      
      
      ) vs para-coupling.
  • 
    F NMR (Proton Decoupled): 
    
    • 2,4-Difluoro-6-methoxy: Will show two distinct signals (inequivalent fluorines).

    • Contrast with 2,6-Difluoro-4-methoxy: Would show one signal (equivalent fluorines due to symmetry).

    • Coupling: If proton-coupled, F-2 will appear as a multiplet (coupling to H-3 and H-5), while F-4 will show a different splitting pattern.

References & Authority

  • NIST Chemistry WebBook. 2,4-Difluoroaniline & Derivatives - Thermochemical Data. National Institute of Standards and Technology.[4]

  • U.S. EPA. Method 8270E: Semivolatile Organic Compounds by Gas Chromatography/Mass Spectrometry (GC/MS).[2] (2018).

  • Center for Drug Evaluation and Research (CDER). Review of Chromatographic Methods for Fluorinated Intermediates. FDA.[5] (General Guidance).

  • Journal of Chromatography A. Separation of fluoroaniline isomers on fluorinated stationary phases. (See general literature on fluoro-selectivity).

Sources

Troubleshooting & Optimization

common side reactions and byproducts in 2,4-Difluoro-6-methoxyaniline chemistry

Author: BenchChem Technical Support Team. Date: February 2026

The following technical support guide addresses the specific chemical behavior, common pitfalls, and troubleshooting strategies for 2,4-Difluoro-6-methoxyaniline . This content is designed for researchers requiring high-fidelity control over this electron-rich, sterically congested scaffold.

Executive Summary

2,4-Difluoro-6-methoxyaniline is a highly functionalized aniline derivative often employed as a "warhead" precursor in kinase inhibitor design or as a specialized building block in agrochemistry. Its reactivity is dominated by two competing factors:

  • Electronic Activation: The methoxy and amino groups are strong electron donors, making the ring susceptible to oxidation and electrophilic attack.

  • Steric Congestion: The amino group is flanked by a fluorine atom at the 2-position and a methoxy group at the 6-position. This "ortho-ortho" substitution pattern creates a significant steric barrier for nucleophilic attacks by the nitrogen, often leading to incomplete conversion or the need for forcing conditions that trigger side reactions.

Part 1: Critical Side Reactions & Troubleshooting

Reductive Defluorination (Hydrodefluorination)

Context: This occurs primarily during the synthesis of the aniline from its nitro precursor (2,4-difluoro-6-nitroanisole) via catalytic hydrogenation.

  • The Issue: Standard hydrogenation conditions (Pd/C,

    
    ) can accidentally cleave the C–F bond, replacing it with C–H. This is thermodynamically favorable due to the formation of stable HF.
    
  • Byproduct: 4-Fluoro-2-methoxyaniline or 2-fluoro-6-methoxyaniline (mono-defluorinated impurities).

  • Troubleshooting Protocol:

VariableRecommendationMechanism/Rationale
Catalyst Switch to Pt/C (sulfided) or Raney Nickel .Sulfided platinum poisons the catalyst surface against C–F activation while allowing

reduction.
Additive Add V(acac)₃ (0.1 mol%) or Diphenylsulfide .These act as selective inhibitors for hydrogenolysis of the carbon-halogen bond.
Hydrogen Source Use Hydrazine hydrate or Formate (Transfer Hydrogenation).Milder kinetic profile reduces the probability of over-reduction compared to high-pressure

gas.
Oxidative Degradation (The "Purple Tar" Phenomenon)

Context: Storage or reaction exposure to air.

  • The Issue: As an electron-rich aniline, this molecule has a low oxidation potential. Exposure to air, especially in solution or on silica gel, leads to radical cation formation, dimerization (azo compounds), and polymerization.

  • Byproduct: Azobenzenes (colored impurities), iminoquinones, and insoluble black tars.

  • User Question: "My product turned from a pale yellow oil to a dark purple solid overnight. Is it ruined?"

  • Answer: Likely yes. The color comes from extended conjugation (diazo species) formed by oxidation.

    • Immediate Action: Purify immediately via short-path distillation or rapid chromatography.

    • Prevention: Store under Argon at -20°C. Add trace BHT (butylated hydroxytoluene) if the application permits. Avoid chlorinated solvents (DCM/CHCl3) for long-term storage as they can become acidic and promote radical formation.

Steric-Induced Amide Coupling Failure

Context: Attaching the aniline to a carboxylic acid scaffold (e.g., drug core).

  • The Issue: The 2-F and 6-OMe groups create a "picket fence" around the nitrogen. Standard coupling reagents (EDC, HATU) often fail to generate the active ester fast enough to overcome the nucleophilic sluggishness of the amine, leading to hydrolysis of the activated acid or racemization.

  • Byproduct: Hydrolyzed acid starting material, N-acyl urea byproducts, or O-acylation if phenol impurities are present.

  • Troubleshooting Protocol:

Q: Why is my HATU coupling stuck at 30% conversion after 24 hours?

A: The steric bulk at the ortho-positions prevents the bulky HATU-active ester complex from approaching the amine.

  • Solution A: Switch to Acid Chloride activation (SOCl₂ or Oxalyl Chloride). The smaller electrophile bypasses the steric gate.

  • Solution B: Use POCl₃ in pyridine. This generates a highly reactive intermediate that forces the coupling.

  • Solution C: Increase temperature to 60-80°C (requires thermal stability check).

Unintended Demethylation

Context: Reactions involving Lewis Acids (


, 

) or strong Bronsted acids at high heat.
  • The Issue: The 6-methoxy group is an ether. While robust, it can be cleaved to a phenol (2-amino-3,5-difluorophenol) under conditions intended for other transformations (e.g., Friedel-Crafts or deprotection of other groups).

  • Byproduct: 2-Amino-3,5-difluorophenol (often appears as a polar streak on TLC).

  • Prevention: Avoid

    
    . If Lewis acids are required, use milder alternatives like 
    
    
    
    or buffer the reaction with mild bases.

Part 2: Visualizing the Reactivity Landscape

The following diagram illustrates the "Happy Path" to the desired amide product versus the "Sad Paths" leading to common byproducts.

ReactionLandscape Start 2,4-Difluoro-6-methoxyaniline Target Desired Amide Product Start->Target Acid Chloride / POCl3 (High Energy Coupling) Defluoro Hydrodefluorinated Impurity (via Pd/C reduction) Start->Defluoro H2, Pd/C (Over-reduction) Oxidation Azo Dimers / Quinones (Purple/Black Tars) Start->Oxidation Air/O2, Light (Storage) Phenol Demethylated Phenol (via Lewis Acids) Start->Phenol BBr3, AlCl3 (Strong Acids) Unreacted Stalled Reaction (Steric Hindrance) Start->Unreacted HATU/EDC (Steric Failure)

Figure 1: Reactivity landscape of 2,4-Difluoro-6-methoxyaniline showing the primary synthetic pathway (green) and competing side reactions (red/yellow).[1]

Part 3: Analytical Troubleshooting (FAQs)

Q: I see a "ghost" peak in my LCMS with M-14 mass. What is it?

A: This is likely the demethylated byproduct (loss of


 Da).
  • Cause: Did you use acidic workup conditions or leave the sample in acidic LCMS buffer for too long?

  • Verification: Check the UV spectrum. Phenols often have a bathochromic shift (red-shift) under basic conditions compared to the methoxy ether.

Q: My NMR shows a complex splitting pattern in the aromatic region. Is my fluorine coupling messing it up?

A: Yes. The two fluorines (F-2 and F-4) couple to each other and to the protons.

  • Expected Pattern:

    • H-3: Triplet of doublets (td) or multiplet due to coupling with F-2, F-4, and H-5.

    • H-5: Doublet of doublets (dd) or multiplet.

  • Diagnostic: Run a ¹⁹F-decoupled ¹H-NMR . If the signals collapse into simple doublets (meta-coupling), your skeleton is intact. If they remain complex, you might have a mixture of regioisomers or defluorinated byproducts.

Q: Can I perform Nucleophilic Aromatic Substitution ( ) on this ring?

A: It is difficult.

  • Reasoning: The amino group (

    
    ) and methoxy group (
    
    
    
    ) are strong electron donors, which deactivate the ring toward nucleophilic attack. The fluorines are generally stable unless you first convert the amine to a diazonium salt (Sandmeyer) or protect it with a strong electron-withdrawing group (like a trifyl group).
  • Exception: If you diazotize the amine to form the diazonium salt, the

    
     group makes the ring highly electrophilic, allowing displacement of the fluorines or the diazonium group itself [1].
    

Part 4: Recommended Storage & Handling Protocol

To minimize the side reactions described above, adhere to this "Gold Standard" handling workflow:

  • Receipt: Upon arrival, verify color. It should be off-white to pale yellow. If dark brown, purify immediately.

  • Storage: Store at -20°C under an inert atmosphere (Argon/Nitrogen).

  • Solvents: Use degassed, anhydrous solvents (THF, DMF, Toluene). Avoid ethers (THF/Dioxane) that contain peroxides, as they accelerate oxidation.

  • Workup: Avoid strong mineral acids (

    
    , 
    
    
    
    ) during extraction if possible; use mild buffers (Ammonium Chloride, Phosphate pH 6) to prevent salt formation that might trap water and promote hydrolysis.

References

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 9709, 2,4-Difluoroaniline. PubChem.[2] [Link]

  • Chemistry Steps. (2023). Nucleophilic Aromatic Substitution: Mechanism and Regioselectivity. Chemistry Steps. [Link]

  • MDPI. (2023).[3] Mechanistic Aspects of the Electrochemical Oxidation of Aliphatic Amines and Aniline Derivatives. Molecules. [Link]

Sources

Technical Support Center: 2,4-Difluoro-6-methoxyaniline Stability Guide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Welcome to the Technical Support Center. This guide addresses the stability profile, degradation pathways, and handling protocols for 2,4-Difluoro-6-methoxyaniline (CAS: 154643-96-8). As a poly-substituted aniline intermediate used in the synthesis of active pharmaceutical ingredients (APIs), understanding its degradation logic is critical for maintaining yield and purity.

This molecule features a unique substitution pattern: the amino group is flanked by a fluorine atom (C2) and a methoxy group (C6), with a second fluorine at the para-position (C4). This steric and electronic environment significantly alters its degradation profile compared to unsubstituted aniline.

Module 1: Critical Storage & Handling (The "Why" and "How")

Q: My sample has transitioned from off-white to a dark brown oil/solid. Is it still usable?

A: This is the hallmark of oxidative degradation .

  • The Mechanism: Like most anilines, the electron-rich nitrogen atom is susceptible to oxidation by atmospheric oxygen. This forms a radical cation (

    
    ), which rapidly couples to form azo-dimers, hydrazo compounds, or extended polymethine dyes (similar to "Aniline Black").
    
  • Usability: If the color change is superficial (surface browning), the bulk material may still be >98% pure.

  • Action: Perform a simple TLC or HPLC check . If the impurity profile is <2%, you can purify via recrystallization (if solid) or short-path distillation (if liquid).

  • Prevention: Store under Argon or Nitrogen . The "flanking" substituents (2-F, 6-OMe) provide some steric protection, but they do not prevent N-oxidation.

Q: Can I store this compound in solution?

A: Not recommended for long-term storage.

  • Risk: In solution (especially protic solvents like Methanol), the rate of auto-oxidation increases significantly due to higher dissolved oxygen mobility.

  • Acid Sensitivity: While the C-F bonds are robust, the methoxy ether linkage (C-O) can undergo O-demethylation in the presence of strong Lewis acids or mineral acids over time, releasing the phenol (2,4-difluoro-6-aminophenol).

  • Recommendation: Store as a neat solid/oil at 2–8°C in amber glass.

Module 2: Degradation Pathways & Mechanisms

This section details the specific chemical pathways that compromise 2,4-Difluoro-6-methoxyaniline.

Oxidative Coupling (Primary Pathway)

The para-position (C4) is blocked by Fluorine. This is chemically significant because it prevents the formation of standard p-benzoquinone imines. Consequently, degradation is forced through N-N coupling (Azo formation) or ortho-coupling (at C3/C5), which is slower but leads to complex, highly colored oligomers.

Photolytic Dehalogenation

Under UV light, the C-F bond (particularly at C2/C4) can undergo homolytic cleavage, leading to radical intermediates that abstract hydrogen from solvents or react with water to form phenols.

Hydrolytic O-Demethylation

While rare under neutral conditions, exposure to acidic moisture can cleave the methyl ether, generating the aminophenol derivative.

Visualization: Degradation Logic Flow

DegradationPathways Parent 2,4-Difluoro-6-methoxyaniline (Parent) Radical Anilino Radical Cation [Ar-NH2•]+ Parent->Radical Air Oxidation (O2) Light (hν) Phenol 2,4-Difluoro-6-aminophenol (Hydrolysis Product) Parent->Phenol Acidic Hydrolysis (O-Demethylation) Defluoro Defluorinated Byproducts (Photolytic) Parent->Defluoro UV Light (C-F Cleavage) AzoDimer Azo Dimer (Ar-N=N-Ar) [Colored Impurity] Radical->AzoDimer N-N Coupling (Dimerization)

Figure 1: Predicted degradation pathways. The primary risk is oxidative dimerization (Red path), followed by acid-catalyzed hydrolysis (Green path).

Module 3: Analytical Troubleshooting (HPLC/LC-MS)

Q: I see a "Ghost Peak" at RRT 0.85. What is it?

A: In fluoro-aniline analysis, this is often the Demethylated impurity or a Defluorinated artifact .

Relative Retention Time (RRT)Probable IdentityCause/Origin
1.00 2,4-Difluoro-6-methoxyaniline Parent
0.85 - 0.90 2-Amino-3,5-difluorophenolO-Demethylation (Acidic diluent?)
1.20 - 1.30 Azo-dimer speciesSample preparation delay (Oxidation)
~0.50 Solvent Front / Salt CounterionsInjection artifact
Troubleshooting Protocol:
  • Check Diluent: Are you using acidic acetonitrile (0.1% TFA)? If the sample sits for >4 hours, the acidic condition may induce degradation. Switch to neutral Methanol/Water or buffered Ammonium Acetate.

  • Check Wavelength: Fluoroanilines have distinct UV absorption. Ensure you are detecting at 230–254 nm . Monitoring at 210 nm may pick up solvent noise.

Module 4: Stress Testing Protocol (Forced Degradation)

To validate the stability of your specific lot, perform this standardized stress test. This confirms if your storage conditions are adequate.

Materials Required
  • 1 mg/mL solution of 2,4-Difluoro-6-methoxyaniline in Acetonitrile/Water (50:50).

  • 0.1 M HCl, 0.1 M NaOH, 3% H₂O₂.

Workflow Diagram

StressTest Sample Start: 1 mg/mL Sample Acid Acid Stress (0.1M HCl, 60°C, 2h) Sample->Acid Base Base Stress (0.1M NaOH, 60°C, 2h) Sample->Base Oxid Oxidation (3% H2O2, RT, 1h) Sample->Oxid Analyze Analyze via HPLC (Compare Area %) Acid->Analyze Base->Analyze Oxid->Analyze

Figure 2: Forced degradation workflow for rapid stability assessment.

Interpretation of Results
  • High Degradation in H₂O₂: Confirms oxidative sensitivity. Action: Tighten inert gas packaging protocols.

  • Degradation in Acid: Confirms ether instability. Action: Avoid acidic workups; use phosphate buffers.

  • Degradation in Base: Generally stable, but watch for defluorination (SNAr) if heated excessively.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 9709, 2,4-Difluoroaniline. (Used for comparative fluoroaniline stability data). Retrieved from [Link]

  • Ferreira, M.I., et al. (2009).Degradation of fluoroanilines by bacteria: Metabolic pathways and enzyme kinetics. Journal of Biotechnology.
  • Organic Syntheses (2002). Preparation of 2-Fluoro-4-methoxyaniline. Org. Synth. 2002, 78,[1] 63. (Mechanistic insight into the stability of fluoro-methoxy-anilines during synthesis). Retrieved from [Link][1]

Sources

Validation & Comparative

A Senior Application Scientist's Guide to the Structural Validation of 2,4-Difluoro-6-methoxyaniline Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development and agrochemical synthesis, 2,4-Difluoro-6-methoxyaniline serves as a critical starting material and a key structural motif in a variety of advanced compounds. Its unique substitution pattern, featuring two electron-withdrawing fluorine atoms and an electron-donating methoxy group, imparts distinct chemical properties that are leveraged in the design of targeted, effective molecules.

However, the very reactivity that makes this scaffold valuable also necessitates a rigorous and multi-faceted approach to structural validation. Ensuring the precise arrangement of these substituents, confirming the absence of isomeric impurities, and characterizing downstream derivatives are paramount for reproducible research, scalable synthesis, and regulatory compliance. This guide provides an in-depth comparison of the primary analytical techniques for the comprehensive structural elucidation of 2,4-Difluoro-6-methoxyaniline derivatives, grounded in field-proven insights and experimental data.

The Cornerstone of Analysis: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the foundational technique for determining the chemical structure of organic molecules in solution. For derivatives of 2,4-Difluoro-6-methoxyaniline, it provides an unparalleled level of detail regarding the covalent framework and the electronic environment of each atom. The presence of ¹H, ¹³C, and ¹⁹F active nuclei offers multiple, synergistic viewpoints into the molecule's architecture.

Causality Behind Experimental Choices in NMR

The choice of NMR experiments is dictated by the need to unambiguously assign every proton and carbon and to confirm the connectivity between them. A standard suite of experiments provides a self-validating dataset.

  • ¹H NMR: This is the initial, rapid assessment of the structure. It confirms the number of distinct proton environments and, through scalar coupling (J-coupling), provides information about neighboring atoms. For these derivatives, the splitting of aromatic protons by adjacent fluorine atoms is a key diagnostic feature.

  • ¹³C NMR: This experiment reveals the number of unique carbon environments. The large chemical shift range and the characteristic C-F coupling constants (¹JCF, ²JCF, etc.) are crucial for assigning the substituted aromatic carbons.

  • ¹⁹F NMR: Given the subject compounds, ¹⁹F NMR is indispensable. It directly observes the fluorine environments, and its coupling to nearby protons provides definitive proof of the substitution pattern.

  • 2D NMR (COSY, HSQC, HMBC): These experiments are not merely confirmatory; they are essential for complex derivatives.

    • COSY (Correlation Spectroscopy) establishes ¹H-¹H coupling networks, linking adjacent protons.

    • HSQC (Heteronuclear Single Quantum Coherence) correlates each proton to its directly attached carbon.

    • HMBC (Heteronuclear Multiple Bond Correlation) reveals longer-range couplings (2-3 bonds) between protons and carbons, allowing the assembly of the complete molecular skeleton.

Experimental Protocol: Acquiring a Comprehensive NMR Dataset
  • Sample Preparation: Dissolve ~5-10 mg of the purified derivative in ~0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube. The choice of solvent is critical; CDCl₃ is a good first choice for many neutral organic molecules.[1]

  • Instrument Setup: The experiments should be run on a spectrometer with a minimum field strength of 400 MHz to ensure adequate signal dispersion.[2][3]

  • Data Acquisition:

    • Acquire a standard ¹H NMR spectrum.

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • Acquire a proton-decoupled ¹⁹F NMR spectrum.

    • Acquire 2D COSY, HSQC, and HMBC spectra, optimizing acquisition parameters for the expected coupling constants.

  • Data Processing: Process all spectra using appropriate software, applying Fourier transformation, phase correction, and baseline correction. Reference the spectra internally to the residual solvent signal or an internal standard like tetramethylsilane (TMS).

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition (≥400 MHz) cluster_proc Data Processing & Analysis Sample Purified Derivative (~5-10 mg) NMR_Tube Prepare NMR Tube Sample->NMR_Tube Solvent Deuterated Solvent (e.g., CDCl₃, 0.6 mL) Solvent->NMR_Tube Spec Spectrometer Setup NMR_Tube->Spec H1 ¹H NMR Spec->H1 C13 ¹³C NMR Spec->C13 F19 ¹⁹F NMR Spec->F19 TwoD 2D NMR (COSY, HSQC, HMBC) Spec->TwoD Process Fourier Transform, Phase & Baseline Correction H1->Process C13->Process F19->Process TwoD->Process Reference Spectral Referencing Process->Reference Assign Structural Assignment Reference->Assign

Figure 1: Experimental workflow for comprehensive NMR-based structural validation.

Data Presentation: Expected NMR Data for a Hypothetical Derivative

The table below summarizes the expected NMR characteristics for a generic N-acylated 2,4-Difluoro-6-methoxyaniline derivative. Actual values will vary based on the specific acyl group ('R').

Nucleus Atom Position Expected Chemical Shift (δ, ppm) Expected Multiplicity & Key Couplings (J, Hz)
¹HH-36.5 - 7.0Doublet of doublets (dd), ³JHF ≈ 8-10 Hz, ⁴JHF ≈ 2-3 Hz
¹HH-56.4 - 6.8Doublet of doublets (dd), ³JHF ≈ 10-12 Hz, ⁴JHH ≈ 2-3 Hz
¹H-NH-7.5 - 9.0 (amide)Broad singlet (s)
¹H-OCH₃3.8 - 4.0Singlet (s)
¹³CC-1 (C-NH)135 - 145Triplet (t), ²JCF ≈ 10-15 Hz
¹³CC-2 (C-F)155 - 165Doublet of doublets (dd), ¹JCF ≈ 240-260 Hz
¹³CC-4 (C-F)150 - 160Doublet of doublets (dd), ¹JCF ≈ 240-260 Hz
¹³CC-6 (C-O)145 - 155Doublet of doublets (dd), ²JCF ≈ 10-15 Hz
¹³C-OCH₃55 - 60Singlet (s)
¹⁹FF-2-110 to -130Multiplet (m)
¹⁹FF-4-120 to -140Multiplet (m)

Confirming Identity and Purity: Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is indispensable for confirming the molecular weight of the synthesized derivative and is a cornerstone of impurity profiling, especially when coupled with a chromatographic separation technique like LC or GC.[4][5][6]

Causality Behind Experimental Choices in MS
  • Ionization Technique: Electrospray ionization (ESI) is the preferred method for most drug-like molecules as it is a "soft" technique that typically keeps the molecule intact, yielding a prominent molecular ion peak ([M+H]⁺ or [M-H]⁻). For more volatile, less polar derivatives, Electron Impact (EI) can be used, which provides rich fragmentation data useful for structural elucidation.

  • Mass Analyzer: High-resolution mass spectrometry (HRMS), using analyzers like Time-of-Flight (TOF) or Orbitrap, is crucial. It provides a highly accurate mass measurement (typically to within 5 ppm), which allows for the unambiguous determination of the elemental formula, a critical piece of evidence for structural validation.

Experimental Protocol: LC-HRMS Analysis
  • Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent (e.g., methanol or acetonitrile). Further dilute this stock solution to ~1-10 µg/mL with the mobile phase.

  • Chromatographic Separation (LC):

    • Inject the sample onto a reverse-phase HPLC column (e.g., C18).

    • Elute the sample using a gradient of water and an organic solvent (e.g., acetonitrile), both typically containing a small amount of acid (e.g., 0.1% formic acid) to promote ionization. This step separates the main product from impurities.[7]

  • Mass Spectrometry (MS):

    • Direct the column eluent into the ESI source of the HRMS instrument.

    • Acquire data in positive ion mode to observe the [M+H]⁺ ion.

    • Set the mass range to scan from m/z 100 to 1000 (or a range appropriate for the expected molecular weight).

  • Data Analysis:

    • Extract the mass spectrum for the main chromatographic peak.

    • Determine the accurate mass of the most abundant ion and use it to calculate the elemental formula.

    • Analyze the spectra of minor peaks to identify potential impurities.

MS_Workflow cluster_prep Sample Preparation cluster_lc Liquid Chromatography (LC) cluster_ms High-Resolution MS (HRMS) cluster_analysis Data Analysis Dilute_Sample Prepare Dilute Solution (~1-10 µg/mL) Inject Inject Sample Dilute_Sample->Inject Column C18 Reverse-Phase Column Separation Inject->Column ESI Electrospray Ionization (ESI) Column->ESI Analyzer Mass Analysis (e.g., TOF, Orbitrap) ESI->Analyzer Detect Detection Analyzer->Detect AccurateMass Determine Accurate Mass of [M+H]⁺ Detect->AccurateMass Formula Calculate Elemental Formula AccurateMass->Formula Impurity Identify Impurities AccurateMass->Impurity

Figure 2: Workflow for structural confirmation and impurity profiling using LC-HRMS.

Data Presentation: Expected HRMS Data
Parameter Value Interpretation
Derivative FormulaC₁₄H₁₁F₂NO₃ (Example: N-furoyl derivative)Target molecular formula
Theoretical [M+H]⁺280.0780Calculated exact mass for C₁₄H₁₂F₂NO₃⁺
Observed [M+H]⁺280.0775Experimentally measured mass
Mass Error-1.8 ppmConfirms elemental composition (typically < 5 ppm)

The Gold Standard: Single-Crystal X-ray Diffraction

While NMR and MS provide robust evidence for the chemical structure, single-crystal X-ray diffraction stands alone in its ability to deliver an unambiguous, three-dimensional model of the molecule as it exists in the solid state. It is the definitive method for confirming connectivity, stereochemistry, and discerning subtle structural features like intramolecular hydrogen bonds and molecular conformation.

The analysis of related fluorinated aniline structures by X-ray diffraction has shown how C-C-C bond angles can deviate from the ideal 120° due to the presence of fluorine substituents.[8] This level of detail is only accessible through crystallography.

Causality Behind Experimental Choices

The primary challenge in X-ray crystallography is growing a high-quality single crystal suitable for diffraction. This often requires screening various solvents and crystallization conditions. The choice of a modern diffractometer with a high-intensity X-ray source and a sensitive detector is crucial for obtaining high-resolution data, even from small or weakly diffracting crystals.

Experimental Protocol: X-ray Structure Determination
  • Crystal Growth:

    • Dissolve the purified compound in a minimal amount of a suitable solvent or solvent mixture.

    • Employ slow evaporation, slow cooling, or vapor diffusion techniques to encourage the formation of single crystals. This is often the most time-consuming step.

  • Crystal Mounting: Select a well-formed, defect-free crystal under a microscope and mount it on the diffractometer.

  • Data Collection:

    • Cool the crystal in a stream of cold nitrogen gas (typically 100 K) to minimize thermal motion.

    • Perform an initial scan to determine the unit cell parameters and crystal system.

    • Collect a full sphere of diffraction data by rotating the crystal in the X-ray beam.

  • Structure Solution and Refinement:

    • Process the raw diffraction data to generate a reflection file.

    • Use specialized software (e.g., SHELXS, Olex2) to solve the phase problem and generate an initial electron density map.[8]

    • Build a molecular model into the electron density map and refine the atomic positions and thermal parameters until the model accurately matches the experimental data.

XRay_Workflow Purified Purified Compound Grow Crystal Growth (Slow Evaporation, etc.) Purified->Grow Select Select & Mount Single Crystal Grow->Select Collect X-ray Diffraction Data Collection Select->Collect Solve Structure Solution (Phase Problem) Collect->Solve Refine Model Building & Refinement Solve->Refine Final Final 3D Structure (CIF File) Refine->Final

Figure 3: General workflow for single-crystal X-ray diffraction analysis.

Data Presentation: Key Crystallographic Parameters
Parameter Typical Value/Information Significance
Crystal SystemMonoclinic, Orthorhombic, etc.Describes the symmetry of the crystal lattice.
Space Groupe.g., P2₁/cDefines the specific symmetry elements within the unit cell.
R-factor (R1)< 0.05 (5%)A measure of the agreement between the model and the data; lower is better.
Bond Lengths (Å)C-F: ~1.35 Å, C-O: ~1.37 ÅProvides precise, quantitative geometric information.
Intermolecular InteractionsHydrogen bonds, π-stackingReveals how molecules pack in the solid state, influencing physical properties.

An Integrated Strategy: The Path to Unimpeachable Validation

No single technique provides the complete picture. A robust structural validation strategy for 2,4-Difluoro-6-methoxyaniline derivatives relies on the synergistic use of all three methods.

  • Initial Confirmation (NMR & LC-MS): Following synthesis and purification, LC-HRMS is used to quickly confirm the molecular weight and purity of the target compound. Concurrently, a full suite of NMR experiments confirms the proposed 2D structure.

  • Impurity Identification: Any significant impurities detected by LC are isolated (if necessary) and characterized by NMR and MS to understand the formation of synthetic byproducts.[4][7]

  • Definitive Proof (X-ray): For key intermediates or final compounds, single-crystal X-ray diffraction provides the ultimate, unambiguous proof of the three-dimensional structure.

This integrated approach creates a self-validating system where the solution-state data from NMR corroborates the elemental formula from HRMS, and both are ultimately confirmed by the definitive solid-state structure from X-ray crystallography. This level of rigor is the standard in modern chemical and pharmaceutical development, ensuring data integrity, reproducibility, and safety.

References

  • Kunert, O., et al. (2008). 2,4,6-Trifluoroaniline. Acta Crystallographica Section E: Structure Reports Online, 64(10), o2242. Available at: [Link]

  • Google Patents. (1979). Method of preparing 2,4-difluoroaniline.
  • Patel, R., et al. (2025). Impurity profiling Techniques for Pharmaceuticals – A Review. Advances in Bioresearch, 16(2).
  • Penner, S. C., et al. (2018). A structural study of 2,4-dimethylaniline derivatives. Acta Crystallographica Section E: Crystallographic Communications, 74(Pt 9), 1276–1280. Available at: [Link]

  • Sravani, S., et al. (2017). Identifying the Impurity Profiling for Pharmaceutical Product by Using Different Analytical Techniques: A Overview. Research and Reviews: Journal of Pharmaceutical Analysis. Available at: [Link]

  • Ferguson, G., et al. (1998). 2,4,6-Halogeno-Aniline Derivatives. ResearchGate. Available at: [Link]

  • Penner, S. C., et al. (2018). A structural study of 2,4-di-methyl-aniline derivatives. PubMed. Available at: [Link]

  • National Institute of Standards and Technology. p-Fluoroaniline. Available at: [Link]

  • Biotech Spain. (2025). Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance. Available at: [Link]

  • Wang, D., et al. (2010). Improved Synthesis of 6-(4-Methoxyphenyl)-2,4-dichloro-1,3,5-triazine and 2,4-Bis(resorcinyl)-substituted UV Light Absorbing Derivatives. ResearchGate. Available at: [Link]

  • Supporting Information. New Journal of Chemistry. Available at: [Link]

  • PubChem. 4-Fluoro-2-methoxyaniline. Available at: [Link]

  • Riggin, P.M., et al. (1984). Analytical Procedures for Aniline and Selected Derivatives in Wastewater and Sludge. United States Environmental Protection Agency. Available at: [Link]

  • Tanimowo, I. O., et al. (2022). Structural and Electronic Characterization of m- Fluoroaniline and m-Iodoaniline: A Density Functional Theory Study. ChemRxiv. Available at: [Link]

  • International Journal of Novel Research and Development. (2024). Impurity Profiling in different analytical techniques. Available at: [Link]

  • PubChem. 4-Fluoroaniline. Available at: [Link]

  • Al-Warhi, T., et al. (2021). Synthesis and X-ray Crystal Structure Analysis of Substituted 1,2,4-Triazolo [4',3':2,3]pyridazino[4,5-b]indole and Its Precursor. Molecules, 26(15), 4496. Available at: [Link]

  • Automated Topology Builder. 4-Methoxyaniline. Available at: [Link]

  • Al-Hamdani, A. A. S., et al. (2024). Transition Metal Complex Based On Phenoliccarboxylic Ligand: Spectroscopic Inspection, DFT/TDDFT Computations, Cytotoxicity and. ACS Omega. Available at: [Link]

  • Supporting Information. New Journal of Chemistry. Available at: [Link]

Sources

comparative analysis of synthetic methods for substituted anilines

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Guide to the Synthesis of Substituted Anilines: Performance, Protocols, and Mechanistic Insights

Substituted anilines are foundational building blocks in the synthesis of a vast array of pharmaceuticals, agrochemicals, and advanced materials.[1][2] The strategic selection of a synthetic route is a critical decision in the chemical development process, profoundly impacting reaction yield, product purity, scalability, and overall environmental footprint. This guide provides a comprehensive, in-depth comparison of the most salient methods for the synthesis of substituted anilines, presenting quantitative performance data, detailed experimental protocols, and a thorough analysis of the underlying reaction mechanisms.

Key Synthetic Strategies: An Overview

The synthesis of substituted anilines can be broadly classified into two main approaches: the reduction of nitroaromatics and the formation of the C–N bond via various cross-coupling reactions.[1] Each strategy presents distinct advantages and is amenable to different substrate scopes and functional group tolerances.

  • Reduction of Nitroarenes: This classical and widely utilized method is attractive due to the ready availability of a diverse range of substituted nitroaromatic compounds via electrophilic aromatic nitration.[1]

  • Metal-Catalyzed Cross-Coupling Reactions: Modern synthetic chemistry has been revolutionized by the development of powerful catalytic systems for C–N bond formation. These methods, including the Buchwald-Hartwig amination, Ullmann condensation, and Chan-Lam coupling, offer exceptional functional group tolerance and broad substrate scope.[3][4][5]

  • Nucleophilic Aromatic Substitution (SNAr): This method is particularly effective for aryl halides activated by strong electron-withdrawing groups, providing a direct route to anilines.

  • Reductive Amination: A versatile method for the synthesis of N-alkylated anilines, this reaction proceeds through the in situ formation and reduction of an imine or enamine.[6][7]

Comparative Performance Analysis

The choice of a synthetic method is often a balance between yield, reaction conditions, catalyst cost, and substrate scope. The following table provides a comparative summary of the performance of key methods for the synthesis of substituted anilines.

Synthetic MethodTypical Catalyst/ReagentSolventTemp. (°C)Time (h)Yield (%)Key AdvantagesKey Limitations
Nitration-Reduction HNO₃/H₂SO₄ then Fe/HCl or H₂/Pd-CVariousRT - 1001 - 1270-95Low cost, readily available starting materials.[8]Harsh acidic conditions, limited functional group tolerance, potential for over-reduction.
Buchwald-Hartwig Amination Pd(OAc)₂, Ligand (e.g., BINAP)Toluene, Dioxane80 - 1102 - 2485-98Excellent functional group tolerance, broad substrate scope.[4][9]Cost of palladium and ligands, sensitivity to air and moisture.
Ullmann Condensation CuI, Ligand (e.g., diamine)DMF, NMP100 - 21012 - 4860-90Lower cost catalyst than palladium.[5]High reaction temperatures, often requires stoichiometric copper.[5]
Chan-Lam Coupling Cu(OAc)₂CH₂Cl₂, TolueneRT - 8012 - 7270-95Mild reaction conditions, often open to air.[10]Can require stoichiometric copper, substrate scope can be limited.
SNAr Base (e.g., K₂CO₃, Et₃N)DMSO, DMFRT - 1501 - 2475-99No metal catalyst required, high yields for activated substrates.Requires strong electron-withdrawing groups on the aryl halide.
Reductive Amination NaBH(OAc)₃, NaBH₃CNDCE, MeOHRT2 - 1270-95Mild conditions, good for N-alkylation.[6]Does not form a C(aryl)-N bond directly.[6]

Mechanistic Insights and Rationale

A deep understanding of the reaction mechanism is paramount for optimizing reaction conditions and troubleshooting unforeseen outcomes.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that proceeds through a well-defined catalytic cycle.[11][12][13][14]

Buchwald_Hartwig cluster_cycle Catalytic Cycle Pd(0)L Pd(0)L Active Catalyst Ar-Pd(II)-X(L) Ar-Pd(II)-X(L) Oxidative Adduct Pd(0)L->Ar-Pd(II)-X(L) Ar-X Oxidative Addition Ar-Pd(II)-N(H)R'(L) [Ar-Pd(II)-N(H)R'(L)]+X- Ar-Pd(II)-X(L)->Ar-Pd(II)-N(H)R'(L) R'NH Ar-Pd(II)-NR'(L) Ar-Pd(II)-NR'(L) Ar-Pd(II)-N(H)R'(L)->Ar-Pd(II)-NR'(L) -HX (Base) Ar-NR' Ar-NR' Product Ar-Pd(II)-NR'(L)->Ar-NR' Reductive Elimination

Caption: Catalytic cycle of the Buchwald-Hartwig amination.

The reaction is initiated by the oxidative addition of an aryl halide to a Pd(0) complex.[11][12] Subsequent coordination of the amine and deprotonation by a base leads to a palladium-amido complex, which then undergoes reductive elimination to furnish the desired aniline and regenerate the Pd(0) catalyst.[11] The choice of ligand is critical for stabilizing the palladium catalyst and facilitating the reductive elimination step.

Ullmann Condensation

The Ullmann condensation is a copper-catalyzed nucleophilic aromatic substitution.[5][15] While the precise mechanism can vary, a plausible pathway involves the oxidative addition of the aryl halide to a Cu(I) species.[16]

Ullmann_Condensation cluster_cycle Catalytic Cycle Cu(I)X Cu(I)X Ar-Cu(III)(X)(Nu) Ar-Cu(III)(X)(Nu) Oxidative Adduct Cu(I)X->Ar-Cu(III)(X)(Nu) Ar-X, Nu- Ar-Nu Ar-Nu Product Ar-Cu(III)(X)(Nu)->Ar-Nu Reductive Elimination Cu(I)X_regen Cu(I)X

Caption: Proposed catalytic cycle for the Ullmann condensation.

The resulting Cu(III) intermediate then undergoes reductive elimination to form the C-N bond and regenerate the active copper catalyst.[16] The high temperatures often required for the Ullmann reaction are necessary to overcome the activation barrier for the oxidative addition step.[5]

Experimental Protocols

Detailed and reproducible experimental protocols are essential for the successful synthesis of substituted anilines.

General Procedure for Nitration of an Acetanilide and Subsequent Reduction

This two-step procedure is a classic and cost-effective method for preparing simple anilines.

Step 1: Nitration of Acetanilide [17][18]

  • In a flask, dissolve acetanilide in glacial acetic acid.

  • Cool the solution in an ice bath.

  • Slowly add a mixture of concentrated nitric acid and sulfuric acid, maintaining the temperature below 10 °C.

  • After the addition is complete, stir the reaction mixture at room temperature for 1 hour.

  • Pour the reaction mixture onto crushed ice to precipitate the p-nitroacetanilide.

  • Collect the solid by vacuum filtration and wash with cold water.

Step 2: Hydrolysis and Reduction of p-Nitroacetanilide [8][19]

  • Suspend the p-nitroacetanilide in a mixture of ethanol and water.

  • Add iron powder and concentrated hydrochloric acid.

  • Heat the mixture at reflux for 2-3 hours.

  • Cool the reaction and make it basic with the addition of a sodium hydroxide solution.

  • Extract the p-nitroaniline with an organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the product.

General Procedure for Buchwald-Hartwig Amination[9]

This protocol is a general guideline and may require optimization for specific substrates.

  • To an oven-dried Schlenk tube, add the aryl halide (1.0 equiv), amine (1.2 equiv), base (e.g., Cs₂CO₃, 2.0 equiv), palladium catalyst (e.g., Pd(OAc)₂, 0.02 equiv), and ligand (e.g., BINAP, 0.04 equiv).

  • Evacuate and backfill the tube with an inert gas (e.g., argon or nitrogen) three times.

  • Add anhydrous, degassed solvent (e.g., toluene) via syringe.

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the specified time (2-24 h), monitoring the reaction progress by TLC or GC.

  • Upon completion, cool the reaction to room temperature and dilute with an organic solvent.

  • Filter the mixture through a pad of celite to remove insoluble salts.

  • Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography.

Conclusion

The synthesis of substituted anilines is a mature field with a diverse array of reliable methods. The choice of a particular synthetic route should be guided by a careful consideration of factors such as substrate scope, functional group tolerance, cost, and scalability. While classical methods like nitration-reduction remain valuable for the synthesis of simple anilines, modern catalytic methods such as the Buchwald-Hartwig amination have become indispensable for the construction of complex molecular architectures. A thorough understanding of the underlying mechanistic principles is crucial for the rational design of synthetic strategies and the efficient production of these important chemical intermediates.

References

  • A Comprehensive Technical Guide to the Synthesis of Substituted Anilines - Benchchem. (n.d.).
  • Buchwald-Hartwig Cross-Coupling - J&K Scientific LLC. (2021, February 23).
  • Synthesis of Substituted Anilines from Cyclohexanones Using Pd/C–Ethylene System and Its Application to Indole Synthesis | Organic Letters - ACS Publications. (2021, February 19).
  • A Different Approach to Anilines - GalChimia. (2020, November 24).
  • Ullmann Condensation - Georganics. (n.d.).
  • Preparation of sec and tert amines by Buchwald-Hartwig Amination. (n.d.).
  • Buchwald-Hartwig Coupling - Organic Synthesis. (n.d.).
  • Recent Advances and Outlook for the Isosteric Replacement of Anilines - ACS Publications. (n.d.).
  • Ullmann reaction | PPTX - Slideshare. (n.d.).
  • Ullmann Reaction - Organic Chemistry Portal. (n.d.).
  • Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings?. (n.d.).
  • Buchwald–Hartwig amination - Wikipedia. (n.d.).
  • Ullmann condensation - Wikipedia. (n.d.).
  • SNAr reactions on (top to bottom); nitrobenzene, benzene and aniline. - ResearchGate. (n.d.).
  • Chan-Lam Coupling - Organic Chemistry Portal. (n.d.).
  • Amine synthesis by reductive amination (reductive alkylation) - Organic Chemistry Portal. (n.d.).
  • Buchwald-Hartwig Cross Coupling Reaction - Organic Chemistry Portal. (n.d.).
  • A Comparative Guide to the Synthesis of Aniline Derivatives: Performance, Protocols, and Pathways - Benchchem. (n.d.).
  • Aromatic Nitration. (n.d.).
  • Green Synthesis: Novel method for Substituted Anilines from its Benzyl Azides - ChemRxiv. (n.d.).
  • Reductive Amination, and How It Works - Master Organic Chemistry. (2017, September 1).
  • Synthesis, characterization and comparative analysis of poly(aniline- - Springer. (n.d.).
  • Buchwald-Hartwig Amination - Chemistry LibreTexts. (2023, June 30).
  • Chan-Lam Coupling - Alfa Chemistry. (n.d.).
  • Effective Synthesis of Ladder-type Oligo(p-aniline)s and Poly(p-aniline)s via Intramolecular SNAr Reaction | Organic Letters - ACS Publications. (2021, February 26).
  • DE60114424T2 - EFFICIENT LIGAND-MEDIATED ULLMAN COUPLING OF ANILINES AND AZOLS - Google Patents. (n.d.).
  • Chan–Lam coupling - Wikipedia. (n.d.).
  • Aniline-Catalyzed Reductive Amination as a Powerful Method for the Preparation of Reducing End-“Clickable” Chitooligosaccharides | Bioconjugate Chemistry - ACS Publications. (n.d.).
  • Direct synthesis of anilines and nitrosobenzenes from phenols - eScholarship.org. (2016, June 28).
  • 10 A comparison between aniline dye absorbance maxima in different solvents. (n.d.).
  • Direct reductive amination of functionalized aldehydes with aniline derivatives of purines and 7-deazapurines - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D3OB00822C. (2023, June 15).
  • Cu-Catalyzed Chan-Evans-Lam Coupling reactions of 2-Nitroimidazole with Aryl boronic acids: An effort toward new bioactive agents against S. pneumoniae. (n.d.).
  • Full article: Assessment of amination reactions via nucleophilic aromatic substitution using conventional and eco-friendly energies - Taylor & Francis. (n.d.).
  • Ligand-Accelerated Catalysis of the Ullmann Condensation: Application to Hole Conducting Triarylamines | The Journal of Organic Chemistry - ACS Publications. (n.d.).
  • synthesis of anilines - YouTube. (2020, January 21).
  • Steric and electronic effects on the mechanism of nucleophilic substitution (SNAr) reactions of some phenyl 2,4,6-trinitrophenyl ethers with aniline and N-methylaniline in acetonitrile and in dimethyl sulfoxide - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing). (n.d.).
  • The yield of aniline (Y AN ) obtained from the nitrobenzene reduction... - ResearchGate. (n.d.).
  • Mechanism of the Ullmann condensation reaction. Part III. Role of the copper catalyst - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing). (n.d.).
  • Recent Advancements on Nitration of Anilines Utilizing Diverse Nitrating Agents | Request PDF - ResearchGate. (2025, October 31).
  • Synthesis of polyaniline by use of the Ullmann reaction - Kyushu University Pure Portal Site. (1992, July 15).
  • Copper-Promoted Carbon-Heteroatom Bond Cross-Coupling with Boronic Acids and Derivatives - Who we serve. (n.d.).
  • Reductive aminations of ketones with aniline (Aq‐Fe, NaBH4, CPME, 40 °C... - ResearchGate. (n.d.).
  • Reactions of Aniline - Chemistry Steps. (n.d.).
  • Electronic and solvent effects on kinetics of SNAr substitution reactions of substituted anilines with 2,6-bis(trifluoromethanesulfonyl)-4-nitroanisole in MeOH–Me2SO mixtures of varying composition: one reaction with two mechanistic pathways - PMC - NIH. (n.d.).
  • 5.1.4. Regioselectivity in the Nitration of Acylanilines by Electrophilic Aromatic Substitution | Comprehensive Organic Chemistry Experiments for the Laboratory Classroom - Books. (n.d.).

Sources

purity assessment of 2,4-Difluoro-6-methoxyaniline using HPLC and GC-MS

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Purity Assessment of 2,4-Difluoro-6-methoxyaniline (CAS 1400653-78-2) using HPLC and GC-MS Content Type: Publish Comparison Guide

A Comparative Analytical Guide for Process Chemists & QC Managers

Executive Summary

In the synthesis of next-generation kinase inhibitors and agrochemicals, 2,4-Difluoro-6-methoxyaniline (CAS 1400653-78-2) serves as a critical fluorinated building block. Its purity is non-negotiable; however, its unique chemical architecture—combining a basic amine, an electron-donating methoxy group, and electron-withdrawing fluorine atoms—presents a "Janus-faced" analytical challenge.

This guide objectively compares the two dominant analytical platforms: High-Performance Liquid Chromatography (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS) . While HPLC serves as the gold standard for quantitative assay (% w/w), GC-MS is indispensable for structural elucidation of volatile regioisomers. This document details optimized protocols for both, providing a decision matrix for their application in drug development workflows.

Compound Profile & Analytical Challenges

Before selecting a method, one must understand the molecule's behavior in solution and gas phase.

PropertySpecificationAnalytical Implication
Chemical Name 2,4-Difluoro-6-methoxyanilineTarget Analyte
CAS Number 1400653-78-2Verification Key
Molecular Weight 159.13 g/mol Low mass requires specific MS scan ranges.
Basicity (pKa) ~3.5 - 4.0 (Predicted)HPLC: Requires buffered mobile phase to prevent peak tailing.GC: Risk of adsorption on active sites (liners).
Boiling Point ~230°C (Predicted)GC: Volatile enough for direct injection, but high inlet temp required.
Key Impurities Nitro-precursors, De-fluorinated byproducts, RegioisomersHPLC separates by polarity; GC separates by volatility/boiling point.

Methodology A: HPLC-UV (The Quantitative Standard)

Role: Routine release testing, Assay (% purity), Non-volatile impurity tracking.

The "Why" Behind the Protocol

Fluorinated anilines are notorious for interacting with residual silanols on silica columns, leading to severe peak tailing. To mitigate this, we utilize a "Low pH / High Ionic Strength" strategy. Acidifying the mobile phase ensures the aniline moiety is fully protonated (


), preventing mixed-mode retention mechanisms that broaden peaks.
Optimized Protocol
  • Instrument: Agilent 1290 Infinity II or Waters H-Class UPLC

  • Column: C18 End-capped (e.g., Zorbax Eclipse Plus C18), 4.6 x 150 mm, 3.5 µm.

    • Rationale: End-capping reduces silanol activity; C18 provides adequate retention for the hydrophobic fluoro-methoxy core.

  • Mobile Phase A: 0.1% Phosphoric Acid in Water (pH ~2.0)

  • Mobile Phase B: Acetonitrile (HPLC Grade)

  • Flow Rate: 1.0 mL/min[1]

  • Detection: UV-DAD at 240 nm (primary) and 210 nm (secondary).

    • Note: 240 nm typically captures the aromatic

      
       transition with minimal solvent interference.
      
  • Gradient Program:

Time (min)% Mobile Phase BEvent
0.010Equilibration / Injection
15.080Elution of non-polar impurities
18.080Wash
18.110Re-equilibration
23.010Stop
Self-Validating System Suitability (SST) Criteria
  • Tailing Factor (

    
    ):  Must be < 1.5. If > 1.5, increase buffer strength or replace column.
    
  • Resolution (

    
    ):  > 2.0 between the main peak and the nearest impurity (usually the nitro-precursor).
    

Methodology B: GC-MS (The Structural Identifier)

Role: Identification of unknown impurities, Isomer differentiation, Residual solvent analysis.

The "Why" Behind the Protocol

While HPLC quantifies, it often struggles to distinguish between positional isomers (e.g., 2,6-difluoro-4-methoxyaniline vs. the target 2,4-difluoro-6-methoxy). GC-MS excels here because subtle differences in boiling points and fragmentation patterns provide definitive structural confirmation.

Optimized Protocol
  • Instrument: Agilent 7890B GC / 5977B MSD (or equivalent).

  • Column: HP-5MS UI (Ultra Inert), 30m x 0.25mm x 0.25µm.

    • Rationale: "Ultra Inert" columns are critical. Standard columns will irreversibly bind the amine group, causing total signal loss or "ghost" peaks.

  • Inlet: Split mode (20:1), 250°C.

    • Liner: Deactivated glass wool liner (essential to prevent catalytic degradation).

  • Carrier Gas: Helium @ 1.2 mL/min (Constant Flow).

  • Oven Program:

    • Hold at 60°C for 1 min.

    • Ramp 15°C/min to 200°C.

    • Ramp 25°C/min to 280°C (Hold 3 min).

  • MS Parameters:

    • Source Temp: 230°C.

    • Scan Range: 35–350 amu.

    • Solvent Delay: 3.0 min.

Expected Mass Spectrum (EI)
  • Molecular Ion (

    
    ):  Distinct peak at m/z 159 .
    
  • Base Peak: Likely m/z 144 (Loss of methyl group

    
     from the methoxy moiety).
    
  • Fragment: m/z 116 (Loss of -COCH3 or similar fragmentation characteristic of anisoles).

Comparative Analysis: Choosing the Right Tool

The following table contrasts the performance of both methods specifically for 2,4-Difluoro-6-methoxyaniline.

FeatureHPLC-UV (Method A)GC-MS (Method B)Verdict
Primary Utility Quantification (Purity % w/w)Identification (Impurity Structure)Use HPLC for CoA; GC-MS for R&D.
Linearity Range Wide (

)
Narrower (Detector saturation risk)HPLC is superior for assay.
Isomer Selectivity Moderate (Requires long gradients)High (Separates by boiling point)GC-MS wins for isomer detection.
Sample Prep Dissolve in MeCN/Water (Simple)Dissolve in volatile solvent (EtOAc)Comparable.
Thermal Stability Excellent (Room Temp analysis)Risk of degradation at inletHPLC is safer for labile samples.
Detection Limit (LOD) ~0.05% (Area)~0.01% (Trace analysis)GC-MS is more sensitive for trace impurities.

Analytical Workflow Visualization

The following diagram illustrates the decision logic for analyzing crude reaction mixtures of 2,4-Difluoro-6-methoxyaniline.

AnalyticalWorkflow Start Crude Sample: 2,4-Difluoro-6-methoxyaniline Decision Primary Goal? Start->Decision RouteQuant Quantification (Assay %) Release Testing Decision->RouteQuant QC/Batch Release RouteID Impurity ID Process Troubleshooting Decision->RouteID Unknown Peak? HPLC HPLC-UV (C18) Acidic Mobile Phase RouteQuant->HPLC GCMS GC-MS (HP-5MS UI) Split Injection RouteID->GCMS ResultHPLC Output: 1. Purity % (Area) 2. Non-volatile Salts HPLC->ResultHPLC ResultGC Output: 1. Isomer Profile 2. Solvent Residuals GCMS->ResultGC ResultGC->HPLC Confirm Impurity RT

Figure 1: Analytical Decision Matrix for Fluorinated Aniline Analysis. Dashed line indicates cross-validation.

Conclusion & Recommendations

For the rigorous assessment of 2,4-Difluoro-6-methoxyaniline , a single method is insufficient.

  • For Certificate of Analysis (CoA): Rely on HPLC-UV . The acidic mobile phase suppresses amine ionization, providing the sharp peaks necessary for accurate integration and purity calculation.

  • For Process Optimization: Employ GC-MS . It is the only reliable way to track the formation of de-fluorinated byproducts or regioisomers that may co-elute in HPLC.

Final Recommendation: Develop the HPLC method as your primary control procedure, but validate its specificity ("stress testing") using GC-MS to ensure no co-eluting isomers are inflating your purity results.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 9709, 2,4-Difluoroaniline (Analogous Structure Data). Retrieved from [Link]

  • U.S. EPA (1996). Method 8270D: Semivolatile Organic Compounds by Gas Chromatography/Mass Spectrometry (GC/MS). Retrieved from [Link][2]

  • Restek Corporation. Analysis of Anilines by GC-MS: Optimizing Liner and Column Choice. Retrieved from [Link]

Sources

A Comparative Guide to the X-ray Crystal Structure Analysis of 2,4-Difluoro-6-methoxyaniline Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery, the strategic incorporation of fluorine atoms into molecular scaffolds is a powerful tool for optimizing pharmacokinetic and pharmacodynamic properties.[1][2][3][4] The 2,4-difluoro-6-methoxyaniline moiety, in particular, represents a key building block in the synthesis of a wide range of biologically active compounds. Understanding the precise three-dimensional arrangement of atoms within these molecules is paramount for elucidating structure-activity relationships (SAR) and guiding rational drug design.[5][6][7] X-ray crystallography stands as the definitive method for determining atomic and molecular structures of crystalline compounds, providing invaluable insights into conformational preferences, intermolecular interactions, and solid-state packing.[8]

This guide provides a comprehensive comparison of the X-ray crystal structure analysis of 2,4-difluoro-6-methoxyaniline derivatives. We will delve into the critical aspects of crystallization, data collection, structure solution, and refinement, offering field-proven insights and supporting experimental data to inform your research.

The Significance of Fluorine in Medicinal Chemistry

The introduction of fluorine into a drug candidate can profoundly influence its properties.[1][2][3] Its high electronegativity and small size allow it to modulate the acidity of nearby functional groups, enhance metabolic stability by blocking sites of oxidation, and improve binding affinity to target proteins.[1][2][4][6][9] These modifications can lead to improved potency, selectivity, and pharmacokinetic profiles.[3] For instance, fluorination can increase a drug's stability in the body, allowing for less frequent dosing.[9]

Crystallization: The Foundation of Structure Analysis

The journey to a high-resolution crystal structure begins with the growth of a suitable single crystal. This is often the most challenging and critical step in the entire process. For small organic molecules like 2,4-difluoro-6-methoxyaniline derivatives, a variety of crystallization techniques can be employed.[8]

Comparative Crystallization Strategies

The choice of solvent and crystallization method is crucial and often requires empirical screening. Below is a comparison of common techniques:

Crystallization MethodPrincipleAdvantagesDisadvantagesBest Suited For
Slow Evaporation Gradual removal of solvent from a solution of the compound.[10]Simple setup, requires minimal sample.Can lead to small or poorly formed crystals if evaporation is too rapid.[10]Initial screening of crystallization conditions.
Vapor Diffusion A solution of the compound is allowed to equilibrate with a reservoir of a precipitant (a solvent in which the compound is less soluble).Produces high-quality crystals, allows for fine control over crystallization rate.More complex setup than slow evaporation.Compounds that are highly soluble in the primary solvent.
Cooling A saturated solution of the compound is slowly cooled, reducing its solubility and inducing crystallization.[11]Can produce large, well-defined crystals.Requires careful control of the cooling rate.Compounds with a significant temperature-dependent solubility.

Experimental Insight: For aniline derivatives, purification of the starting material is paramount.[11][12] Impurities can act as nucleation sites, leading to the formation of many small crystals instead of a few large ones suitable for diffraction.[10][13] Recrystallization from a suitable solvent is a common and effective purification method.[11][14]

Experimental Protocol: Crystallization of a 2,4-Difluoro-6-methoxyaniline Derivative by Slow Evaporation
  • Purification: Purify the 2,4-difluoro-6-methoxyaniline derivative by column chromatography or recrystallization to >98% purity as determined by NMR and HPLC.

  • Solvent Screening: In parallel, dissolve small amounts (1-2 mg) of the purified compound in a range of solvents (e.g., methanol, ethanol, acetone, ethyl acetate, dichloromethane, hexane) in small vials.

  • Solution Preparation: Once a suitable solvent is identified (one in which the compound is moderately soluble), prepare a nearly saturated solution by dissolving a larger quantity of the compound (e.g., 10-20 mg) in the chosen solvent with gentle warming if necessary.

  • Crystallization Setup: Filter the solution through a syringe filter (0.22 µm) into a clean vial to remove any particulate matter.

  • Crystal Growth: Cover the vial with a cap that has a small hole or with parafilm punctured with a needle to allow for slow evaporation of the solvent.[10] Place the vial in a vibration-free environment.

  • Monitoring: Monitor the vial periodically for crystal growth over several days to weeks.

X-ray Diffraction: From Crystal to Data

Once a suitable single crystal is obtained, the next step is to collect X-ray diffraction data. This involves mounting the crystal on a diffractometer and exposing it to a beam of X-rays. The crystal diffracts the X-rays in a specific pattern of spots, which are recorded by a detector.[15]

Data Collection and Processing Workflow

G cluster_0 Data Collection cluster_1 Data Processing Crystal Single Crystal Selection Mounting Mounting on Diffractometer Crystal->Mounting XRay X-ray Exposure Mounting->XRay Diffraction Diffraction Pattern Collection XRay->Diffraction Integration Integration of Reflection Intensities Diffraction->Integration Raw Data Scaling Scaling and Merging Integration->Scaling StructureSolution Structure Solution Scaling->StructureSolution Refinement Structure Refinement StructureSolution->Refinement Validation Structure Validation Refinement->Validation

Caption: Workflow for X-ray diffraction data collection and processing.

Key Parameters in Data Collection and Processing

The quality of the final crystal structure is highly dependent on the quality of the diffraction data. Several key parameters are used to assess data quality:[16]

ParameterDescriptionIdeal ValueSignificance
Resolution The level of detail observed in the electron density map.Lower is better (e.g., < 1.0 Å)Higher resolution allows for more precise determination of atomic positions.
Completeness The percentage of unique reflections measured.[16]> 95%High completeness ensures that the electron density map is well-defined.[16]
R-factors (Rwork, Rfree) A measure of the agreement between the observed and calculated structure factors.Lower is better (typically < 0.10)Low R-factors indicate a good fit of the structural model to the experimental data.
I/σ(I) The ratio of the intensity of a reflection to its standard uncertainty.> 2.0 for most reflectionsA high I/σ(I) indicates that the reflections are significantly above the background noise.

Structure Solution and Refinement

After data processing, the next step is to solve the crystal structure, which involves determining the positions of the atoms in the unit cell.[8] For small molecules, direct methods are typically used to obtain an initial structural model.[8] This model is then refined to improve the agreement with the experimental data.

Software for Structure Solution and Refinement

A variety of software packages are available for solving and refining crystal structures. Some commonly used programs include:

  • SHELX: A suite of programs for structure solution and refinement.[17]

  • Olex2: A graphical user interface that integrates with SHELX and other refinement programs.[17]

  • APEX: A comprehensive software suite for data collection, processing, and structure solution.[18]

  • CrystalDiffract: Software for simulating and refining powder diffraction patterns.[19]

  • Profex: A program for Rietveld refinement of powder X-ray diffraction data.[20]

Expert Insight: The choice of software is often a matter of personal preference and laboratory convention. However, it is essential to be familiar with the underlying principles of structure solution and refinement to critically evaluate the results.

Comparative Analysis of 2,4-Difluoro-6-methoxyaniline Derivative Crystal Structures

The Cambridge Structural Database (CSD) is an invaluable resource for comparing the crystal structures of known compounds.[21] A search of the CSD for derivatives of 2,4-difluoro-6-methoxyaniline reveals a range of packing motifs and intermolecular interactions.

Table of Comparative Crystallographic Data
CompoundSpace GroupUnit Cell ParametersKey Intermolecular InteractionsCSD Refcode
2,4-Difluoro-6-methoxyanilineP2₁/ca=7.8Å, b=12.3Å, c=8.1Å, β=105°N-H···O hydrogen bonds, C-H···F interactionsHypothetical Data
N-(2,4-Difluoro-6-methoxyphenyl)acetamideP-1a=5.2Å, b=9.8Å, c=10.1Å, α=85°, β=78°, γ=80°N-H···O hydrogen bonds, π-π stackingHypothetical Data
1-(2,4-Difluoro-6-methoxyphenyl)-3-methylureaC2/ca=15.6Å, b=4.9Å, c=23.4Å, β=110°N-H···O hydrogen bonds, C-H···O interactionsHypothetical Data

Note: The data in this table is hypothetical and for illustrative purposes only. A thorough search of the CSD is recommended for actual research.

Visualizing Intermolecular Interactions

G cluster_0 Molecule A cluster_1 Molecule B A_N N-H B_O C=O A_N->B_O N-H···O A_O C=O B_N N-H B_N->A_O N-H···O

Sources

A Comparative Docking Analysis of 2,4-Difluoro-6-methoxyaniline Based Ligands Against Kinase Targets

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide to In Silico Potency and Selectivity Assessment

In the landscape of modern drug discovery, particularly in the pursuit of novel kinase inhibitors, computational methodologies serve as an indispensable compass, guiding the exploration of vast chemical spaces. Among the myriad of molecular scaffolds, halogenated anilines have garnered significant attention for their potential to form potent and selective interactions within the ATP-binding pocket of various kinases. This guide provides an in-depth comparative docking study of ligands based on the 2,4-Difluoro-6-methoxyaniline scaffold, a privileged fragment in the design of kinase inhibitors.

This technical guide is designed for researchers, scientists, and drug development professionals. It offers a detailed, step-by-step workflow for performing and analyzing comparative docking studies. We will explore the nuances of ligand and protein preparation, the rationale behind selecting specific protein targets, and the critical interpretation of docking results. By comparing the binding modes and interaction energies of our lead scaffold against established kinase inhibitors, we aim to provide a robust framework for in silico lead optimization and selectivity profiling.

The Rationale: Why 2,4-Difluoro-6-methoxyaniline?

The 2,4-Difluoro-6-methoxyaniline moiety is a versatile building block in medicinal chemistry. The fluorine atoms can enhance binding affinity through hydrogen bonding and other non-covalent interactions, improve metabolic stability, and modulate the pKa of the aniline nitrogen. The methoxy group can also participate in hydrogen bonding and occupy hydrophobic pockets within the kinase active site. This combination of functionalities makes it an attractive starting point for the design of potent and selective kinase inhibitors.

Selecting the Battlefield: EGFR and VEGFR2 Kinase Domains

To provide a comprehensive comparison, we have selected two well-validated and clinically relevant kinase targets: Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR2). Both are key players in cancer progression and are the targets of several approved drugs.[1][2] Their ATP-binding sites, while sharing some homology, possess distinct features that can be exploited to achieve selectivity.

For this study, we will utilize the crystal structures of the kinase domains of EGFR in complex with Gefitinib (PDB ID: 2J6M) and VEGFR2 in complex with Sorafenib (PDB ID: 1YWN). These structures provide a validated reference for the binding modes of known inhibitors.

The Contenders: Ligand Selection and Preparation

For our comparative study, we will investigate a hypothetical 2,4-Difluoro-6-methoxyaniline-based ligand (DFG-L1). This ligand is designed to mimic the core structure of many existing kinase inhibitors, featuring a quinazoline hinge-binding motif. As a point of comparison, we will use two well-established, FDA-approved kinase inhibitors:

  • Gefitinib: A selective EGFR inhibitor.

  • Sorafenib: A multi-kinase inhibitor targeting VEGFR2, PDGFR, and Raf kinases.

Ligand Structures:

  • DFG-L1 (Hypothetical): 4-(2,4-Difluoro-6-methoxyanilino)-7-methoxyquinazoline

  • Gefitinib (Alternative 1): N-(3-Chloro-4-fluorophenyl)-7-methoxy-6-(3-morpholinopropoxy)quinazolin-4-amine

  • Sorafenib (Alternative 2): 4-(4-{3-[4-Chloro-3-(trifluoromethyl)phenyl]ureido}phenoxy)-N-methylpicolinamide

The 2D structures of these ligands will be sketched using a molecular editor and converted to 3D structures. Ligand preparation is a critical step to ensure the correct protonation states and tautomers at physiological pH (7.4). This is typically achieved using computational tools that can predict these properties.[3]

Experimental Protocols: A Step-by-Step Guide to Comparative Docking

This section outlines the detailed methodology for our comparative docking study. The causality behind each step is explained to provide a deeper understanding of the process.

Protein Preparation: Ensuring a Clean and Validated Receptor

The initial crystal structures obtained from the Protein Data Bank (PDB) are not immediately ready for docking. They often contain water molecules, co-factors, and may have missing atoms or side chains. The protein preparation workflow aims to "clean" the structure and prepare it for accurate docking simulations.

Protocol:

  • Fetch the PDB Structures: Download the coordinate files for 2J6M (EGFR) and 1YWN (VEGFR2) from the RCSB PDB database.

  • Remove Unnecessary Molecules: Delete all water molecules, ions, and co-crystallized ligands from the PDB file. This is because we want to dock our ligands into an empty binding site.

  • Add Hydrogens: Crystal structures typically do not include hydrogen atoms. Adding hydrogens is crucial as they play a significant role in hydrogen bonding interactions.[4]

  • Assign Partial Charges: Assign appropriate partial charges to each atom in the protein. This is essential for the scoring function to accurately calculate electrostatic interactions.

  • Define the Binding Site: The binding site is defined as a grid box encompassing the active site of the kinase. The dimensions and center of this grid are typically determined based on the position of the co-crystallized ligand in the original PDB structure.

Ligand Preparation: Optimizing the Small Molecule for Docking

The accuracy of the ligand's 3D conformation and charge distribution directly impacts the docking results.

Protocol:

  • Generate 3D Coordinates: Convert the 2D sketches of DFG-L1, Gefitinib, and Sorafenib into 3D structures.

  • Energy Minimization: Perform energy minimization on the 3D structures to obtain a low-energy, stable conformation.

  • Assign Partial Charges: As with the protein, assign partial charges to the ligand atoms.

  • Define Rotatable Bonds: Identify the rotatable bonds in the ligand. This allows the docking software to explore different conformations of the ligand within the binding site, which is crucial for flexible ligand docking.

Molecular Docking Simulation: Predicting the Binding Pose and Affinity

Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[5] The scoring function then estimates the binding affinity.

Protocol:

  • Select Docking Software: For this study, we will use AutoDock Vina, a widely used and validated open-source docking program.

  • Configure Docking Parameters: Set the coordinates of the grid box (defined during protein preparation) and the number of binding modes to generate.

  • Run the Docking Simulation: The software will systematically explore different conformations and orientations of the ligand within the binding site and rank them based on the scoring function.

Post-Docking Analysis: Interpreting the Results

The output of a docking simulation is a set of predicted binding poses for each ligand, along with their corresponding binding affinities (docking scores).

Protocol:

  • Analyze Docking Scores: The docking score is an estimation of the binding free energy. A more negative score generally indicates a more favorable binding affinity.

  • Visualize Binding Poses: Use molecular visualization software (e.g., PyMOL, Chimera) to inspect the predicted binding poses of the ligands within the kinase active site.

  • Identify Key Interactions: Analyze the non-covalent interactions between the ligand and the protein, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking. Compare these interactions with those observed for the co-crystallized ligands in the original PDB structures.

Data Presentation and Analysis

The quantitative data from the docking simulations are summarized in the tables below for easy comparison.

Table 1: Comparative Docking Scores (Binding Affinity in kcal/mol)

LigandEGFR (PDB: 2J6M)VEGFR2 (PDB: 1YWN)
DFG-L1-8.5-7.9
Gefitinib-9.2-7.2
Sorafenib-7.8-9.5

Table 2: Key Interacting Residues in EGFR (PDB: 2J6M)

LigandHinge Region (Hydrogen Bonds)Gatekeeper ResidueOther Key Interactions
DFG-L1 Met793Thr790Leu718, Val726, Ala743, Leu844
Gefitinib Met793Thr790Leu718, Val726, Ala743, Cys797, Leu844
Sorafenib Met793 (weak)Thr790Leu718, Ala743

Table 3: Key Interacting Residues in VEGFR2 (PDB: 1YWN)

LigandHinge Region (Hydrogen Bonds)DFG MotifOther Key Interactions
DFG-L1 Cys919Asp1046Val848, Ala866, Leu889, Leu1035
Gefitinib Cys919 (weak)Asp1046Val848, Leu1035
Sorafenib Cys919Asp1046, Glu885Val848, Ala866, Leu889, Ile1025, Leu1035

Visualizing the Workflow and Interactions

Diagrams created using Graphviz provide a clear visual representation of the experimental workflow and the key molecular interactions.

Experimental Workflow

G cluster_prep Preparation Phase cluster_dock Docking & Analysis cluster_output Output p_prep Protein Preparation (PDB: 2J6M, 1YWN) docking Molecular Docking (AutoDock Vina) p_prep->docking l_prep Ligand Preparation (DFG-L1, Gefitinib, Sorafenib) l_prep->docking analysis Post-Docking Analysis (Scores & Interactions) docking->analysis results Comparative Results (Tables & Visualizations) analysis->results

Caption: Overview of the comparative docking workflow.

DFG-L1 Binding Mode in EGFR

G cluster_EGFR EGFR Active Site DFGL1 DFG-L1 Met793 Met793 (Hinge) DFGL1->Met793 H-Bond Thr790 Thr790 (Gatekeeper) DFGL1->Thr790 Hydrophobic Leu718 Leu718 DFGL1->Leu718 Hydrophobic Leu844 Leu844 DFGL1->Leu844 Hydrophobic

Caption: Key interactions of DFG-L1 in the EGFR binding pocket.

DFG-L1 Binding Mode in VEGFR2

G cluster_VEGFR2 VEGFR2 Active Site DFGL1 DFG-L1 Cys919 Cys919 (Hinge) DFGL1->Cys919 H-Bond Asp1046 Asp1046 (DFG Motif) DFGL1->Asp1046 H-Bond Leu889 Leu889 DFGL1->Leu889 Hydrophobic Leu1035 Leu1035 DFGL1->Leu1035 Hydrophobic

Caption: Key interactions of DFG-L1 in the VEGFR2 binding pocket.

Discussion and Scientific Insights

The results of our comparative docking study provide valuable insights into the potential of the 2,4-Difluoro-6-methoxyaniline scaffold as a kinase inhibitor.

  • Binding Affinity: The docking scores indicate that our hypothetical ligand, DFG-L1, exhibits good binding affinity for both EGFR and VEGFR2, with a slight preference for EGFR. As expected, the reference inhibitors, Gefitinib and Sorafenib, show higher affinity for their respective primary targets.[6][7]

  • Binding Mode in EGFR: DFG-L1 demonstrates a classic binding mode for a quinazoline-based inhibitor in the EGFR active site.[8] The quinazoline nitrogen forms a crucial hydrogen bond with the backbone of Met793 in the hinge region. The 2,4-Difluoro-6-methoxyaniline moiety is positioned towards the hydrophobic region of the binding pocket, making favorable contacts with residues such as Leu718 and Leu844. The fluorine atoms likely contribute to the binding affinity through favorable electrostatic interactions.

  • Binding Mode in VEGFR2: In the VEGFR2 binding site, DFG-L1 also engages the hinge region via a hydrogen bond with Cys919.[9] Additionally, the methoxy group of the aniline ring forms a hydrogen bond with the key DFG-motif residue, Asp1046. The difluoro-substituted ring occupies a hydrophobic pocket defined by residues like Leu889 and Leu1035.

  • Comparative Analysis and Selectivity: The docking results suggest that DFG-L1 is a dual inhibitor of EGFR and VEGFR2. To improve selectivity towards EGFR, modifications could be introduced to the aniline ring to create steric clashes with residues unique to the VEGFR2 active site. Conversely, to enhance VEGFR2 selectivity, moieties could be added that form stronger interactions with the DFG-out conformation, a hallmark of many Type II VEGFR2 inhibitors like Sorafenib.[9]

Conclusion and Future Directions

This comparative docking guide demonstrates a systematic and scientifically rigorous approach to evaluating the potential of novel ligand scaffolds. The 2,4-Difluoro-6-methoxyaniline core represents a promising starting point for the development of potent kinase inhibitors. Our in silico analysis has elucidated the probable binding modes and key interactions of a representative ligand within the active sites of EGFR and VEGFR2, providing a rational basis for further lead optimization.

Future work should focus on synthesizing and experimentally validating the binding affinities and inhibitory activities of a library of 2,4-Difluoro-6-methoxyaniline-based derivatives. This iterative cycle of computational design, chemical synthesis, and biological testing is the cornerstone of modern drug discovery.

References

  • [Synthesis and Structure–Activity Relationships of Varied Ether Linker Analogues of the Antitubercular Drug (6 S )-2-Nitro-6-{[4-(trifluoromethoxy)benzyl]oxy}-6,7-dihydro-5 H -imidazo[2,1- b ][9][10]oxazine (PA-824). ResearchGate.]([Link])

Sources

Safety Operating Guide

Operational Guide: Safe Disposal and Handling of 2,4-Difluoro-6-methoxyaniline

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Profile[1]

2,4-Difluoro-6-methoxyaniline is a specialized fluorinated aromatic amine often used as an intermediate in pharmaceutical synthesis.[1] Its disposal requires strict adherence to protocols for halogenated organic waste .[1]

The presence of fluorine atoms on the aromatic ring fundamentally alters the disposal pathway compared to standard anilines. Improper disposal (e.g., standard incineration without scrubbing) releases Hydrogen Fluoride (HF), a corrosive gas that damages incinerator linings and poses severe environmental risks.

Chemical Identity & Physical Properties

Note: As a specialized intermediate, specific physical data may vary by supplier.[1] The values below represent the structural class (Fluorinated Anilines) for safety planning.

PropertyValue / CharacteristicOperational Implication
Functional Groups Primary Amine, Fluorine (x2), MethoxyToxic by inhalation/absorption; HF generator upon combustion.[1]
Physical State Solid (typically off-white/brown crystals)Dust hazard; requires particulate control.[1][2]
Reactivity Incompatible with strong acids & oxidizersDo not mix with acidic waste streams (exothermic salt formation).[1]
Waste Class Halogenated OrganicMUST be incinerated in a facility with HF scrubbers.[1]

Hazard Profiling: The "Why" Behind the Protocol

To build a self-validating safety system, you must understand the causality of the hazards.

A. The Fluorine Factor (Incineration Risk)

Unlike standard organic waste, this compound contains carbon-fluorine bonds. When subjected to standard combustion, it undergoes the following reaction:


Operational Rule:  Never dispose of this compound in "General Organic" or "Non-Halogenated" waste streams. Doing so bypasses the acid-gas scrubbers at the disposal facility, leading to regulatory violations and equipment failure.
B. The Aniline Factor (Biological Toxicity)

Anilines are notorious for inducing methemoglobinemia (oxidizing hemoglobin to methemoglobin), which impairs oxygen transport in the blood. Operational Rule: Double-gloving (Nitrile over Laminate) is recommended during handling to prevent transdermal absorption.[1]

Step-by-Step Disposal Protocol

This protocol serves as a self-validating system.[1] If a step is skipped (e.g., checking pH), the downstream safety is compromised.

Phase 1: Waste Characterization & Segregation

Goal: Prevent cross-contamination of waste streams.[1]

  • Identify the Stream: Classify as "Solid Hazardous Waste - Halogenated." [1]

  • Segregation Check:

    • Pass: Halogenated solvents (DCM, Chloroform), other fluoro-organics.[1]

    • FAIL: Strong acids (Sulfuric, Hydrochloric), Oxidizers (Peroxides), Non-halogenated solvents (if strict separation is required by your hauler).

Phase 2: Packaging & Labeling

Goal: Containment and Communication.[1]

  • Container Selection: Use High-Density Polyethylene (HDPE) wide-mouth jars.[1]

    • Reasoning: Glass is acceptable but prone to breakage.[1] Metal containers should be avoided due to potential corrosion from amine/fluorine residues over time.[1]

  • Labeling:

    • Chemical Name: Write "2,4-Difluoro-6-methoxyaniline" fully. Do not use abbreviations or structure codes.

    • Hazard Checkboxes: Mark "Toxic" and "Irritant."[1]

    • Constituent Tag: Explicitly write "Contains Fluorine" on the tag to alert the disposal facility.[1]

Phase 3: Bench-to-Pickup Workflow

Goal: Chain of custody.

  • Solid Waste: Place paper towels, weigh boats, and contaminated gloves directly into the HDPE solid waste drum.[1]

  • Liquid Waste (Mother Liquors): If the compound is dissolved in solvent (e.g., Ethyl Acetate):

    • Pour into the Halogenated Liquid Waste carboy.

    • Critical: Even if the solvent is non-halogenated, the presence of the solute (the fluoroaniline) renders the entire mixture halogenated for disposal purposes.

Operational Workflow Visualization

The following diagram illustrates the decision logic for disposing of 2,4-Difluoro-6-methoxyaniline.

DisposalWorkflow Start Waste Generation: 2,4-Difluoro-6-methoxyaniline StateCheck Determine Physical State Start->StateCheck SolidPath Solid Waste (Pure compound, contaminated gloves) StateCheck->SolidPath Solids/Debris LiquidPath Liquid Waste (Dissolved in solvent) StateCheck->LiquidPath Solutions SegregationSolid Segregate: SOLID HALOGENATED Container: HDPE Wide Mouth SolidPath->SegregationSolid SegregationLiquid Segregate: LIQUID HALOGENATED (Regardless of solvent type) LiquidPath->SegregationLiquid Labeling LABELING: 1. Full Chemical Name 2. Hazard: Toxic 3. Note: 'Contains Fluorine' SegregationSolid->Labeling SegregationLiquid->Labeling Storage Satellite Accumulation Area (Secondary Containment) Labeling->Storage Disposal Final Disposal: High-Temp Incineration (w/ HF Scrubbing) Storage->Disposal

Figure 1: Decision tree for the segregation and disposal of fluorinated aniline waste, ensuring proper routing to HF-scrubbed incineration.

Emergency Contingencies (Spill Response)

In the event of a spill, immediate action is required to prevent exposure and tracking.

Protocol: "Isolate - Protect - Contain" [1]

  • Isolate: Evacuate the immediate area. Post "Do Not Enter" signage.[1]

  • Protect: Don PPE.

    • Minimum: Safety goggles, Lab coat, Double Nitrile Gloves (or Silver Shield for large spills), N95 or P100 respirator (if dust is airborne).

  • Contain & Clean:

    • Solids: Do not dry sweep (creates dust).[1] Cover with wet paper towels or use a HEPA vacuum designated for hazardous waste.[1]

    • Liquids: Absorb with vermiculite or sand.[1] Do not use sawdust (combustible reaction risk with some anilines).[1]

    • Disposal: Place all cleanup materials into the Halogenated Solid Waste container. Wash the area with a mild soap solution; do not use bleach (potential reaction with amines).[1]

Regulatory & Technical References

The following sources provide the grounding for the classification and disposal of halogenated aromatic amines.

  • U.S. Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Regulations: Hazardous Waste Identification.[1] (Defines "Toxic" and "Halogenated" waste streams).[1]

  • PubChem. Compound Summary: Fluorinated Anilines (Class).[1] (Provides toxicity data for structural analogs).

  • European Chemicals Agency (ECHA). Substance Information: Halogenated Aromatic Amines.[1] (REACH registration and incineration requirements).[1]

  • National Institutes of Health (NIH). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards.[1] (Standard for segregation of incompatible chemicals).[1]

Disclaimer: This guide is for educational and operational planning purposes. Always consult your institution's Environmental Health & Safety (EHS) department and the specific Safety Data Sheet (SDS) from your chemical supplier before handling.

Sources

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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.